4,4'-Divinylbiphenyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-4-(4-ethenylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h3-12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSVFZBXZVPIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CC=C(C=C2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450887 | |
| Record name | 4,4'-DIVINYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4433-13-0 | |
| Record name | 4,4′-Diethenyl-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4433-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-DIVINYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4,4'-Divinylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4,4'-Divinylbiphenyl (CAS No: 4433-13-0). The information is curated for professionals in research and development who require precise data for experimental design, material selection, and process optimization. This document includes tabulated physical data, detailed experimental protocols for its synthesis and characterization, and logical workflow diagrams.
Core Physical and Chemical Properties
This compound, also known as 1-ethenyl-4-(4-ethenylphenyl)benzene, is a solid organic compound notable for its bifunctional vinyl groups, which make it a valuable monomer for polymerization and a precursor in organic synthesis.[1][2][3][4] Its biphenyl core provides rigidity and thermal stability to resulting polymers.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄ | [2][4][5][6] |
| Molecular Weight | 206.28 g/mol | [2][4][5][6] |
| Appearance | Off-white to light yellow solid | [1][2][3] |
| Melting Point | 153 °C | [1][2][5][6] |
| Boiling Point (Predicted) | 341.6 ± 22.0 °C | [1][2][3][5] |
| Density (Predicted) | 0.998 ± 0.06 g/cm³ | [1][2][5][6] |
| Flash Point | 170.246 °C | [5][6] |
| LogP | 4.63960 | [5][6] |
| Storage Temperature | -20°C, stored under nitrogen | [1][2][3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducing and building upon existing research.
Synthesis of this compound
A common method for the preparation of this compound involves a palladium-catalyzed Suzuki coupling reaction.[1][2]
Objective: To synthesize this compound from 4-vinylphenylboronic acid.
Materials:
Procedure:
-
A 10 mL reaction flask equipped with a stirring bar is charged with 4-vinylphenylboronic acid (135 mg), ethanol (2 mL), and the palladium catalyst.[1][2]
-
Upon completion of the reaction, the solvent is evaporated under reduced pressure.[1][2]
-
The organic solution is extracted with water (2 x 2 mL) to remove impurities.[1][2]
-
Hexane is evaporated under reduced pressure to yield this compound as a white solid (176 mg, 93% yield).[1][2]
Physicochemical Characterization
To confirm the identity, purity, and structure of the synthesized this compound, a combination of spectroscopic and physical methods is employed. While specific experimental data for this compound is limited in the provided search results, a standard characterization workflow for similar biphenyl compounds can be described.[7][8]
Objective: To verify the structure and purity of the synthesized product.
Methods:
-
Melting Point Analysis:
-
A small sample of the crystalline solid is placed in a capillary tube.
-
The tube is heated in a melting point apparatus, and the temperature range over which the solid melts is recorded.
-
This value is compared to the literature value (153 °C) to assess purity.[1][5] A sharp melting point close to the literature value indicates high purity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded to elucidate the molecular structure.
-
The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
The chemical shifts, integration, and coupling patterns of the vinyl and aromatic protons in ¹H NMR, along with the carbon signals in ¹³C NMR, are analyzed to confirm the presence of all expected functional groups and the overall molecular structure.[7]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
An FT-IR spectrum is obtained to identify characteristic functional groups.
-
Expected vibrational bands include C=C stretching from the vinyl groups and aromatic rings, and C-H stretching and bending from both aromatic and vinyl components.[7]
-
-
Single-Crystal X-ray Diffraction (SC-XRD):
Visualized Workflows and Pathways
Diagrams are provided to illustrate the logical flow of the synthesis and characterization processes.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound CAS#: 4433-13-0 [m.chemicalbook.com]
- 2. This compound | 4433-13-0 [chemicalbook.com]
- 3. 4433-13-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4,4'-Diethenyl-1,1'-biphenyl | C16H14 | CID 10987445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. alfa-chemical.com [alfa-chemical.com]
- 7. Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB) | Indian Journal of Pure & Applied Physics (IJPAP) [or.niscpr.res.in]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde (CAS 3213-80-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde, a heterocyclic compound with significant potential in drug discovery, particularly as an α-glucosidase inhibitor.
Core Properties and Data
2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde, with the CAS number 3213-80-7, is a white solid organic compound. It belongs to the 1,2,3-triazole class of heterocyclic compounds, which are known for their diverse biological activities.[1] The structural planarity of the 2-phenyl isomer, with a minimal dihedral angle between the triazole and phenyl rings, is a key feature influencing its molecular interactions and biological activity.[2]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 3213-80-7 | [3][4] |
| Molecular Formula | C₉H₇N₃O | [3][4] |
| Molecular Weight | 173.17 g/mol | [3][4] |
| Appearance | White solid | [1] |
| Purity | Typically ≥97% | [3] |
| Storage Conditions | Store at 4 °C | [5] |
Synthesis and Experimental Protocols
A well-established method for the synthesis of 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde involves a multi-step process starting from readily available carbohydrates.[6] This pathway provides a reliable route to obtain the target compound for research and development purposes.
Experimental Protocol: Synthesis from Sucrose
This protocol outlines the key steps for the synthesis of 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde.
Step 1: Hydrolysis of Sucrose
-
Objective: To break down sucrose into its constituent monosaccharides, glucose and fructose.
-
Procedure: A solution of sucrose in water is acidified, typically with a dilute strong acid (e.g., HCl), and heated to facilitate hydrolysis. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solution is neutralized.
Step 2: Formation of D-Glucose Phenylosazone
-
Objective: To convert the resulting glucose and fructose into D-glucose phenylosazone.
-
Procedure: The neutralized sugar solution is treated with an excess of phenylhydrazine in the presence of a buffer (e.g., sodium acetate) and heated. The D-glucose phenylosazone precipitates from the solution upon cooling and can be collected by filtration.
Step 3: Cyclization to D-Glucose Phenylosotriazole
-
Objective: To form the triazole ring.
-
Procedure: The D-glucose phenylosazone is suspended in an aqueous solution of copper sulfate and heated. The copper sulfate acts as an oxidizing agent, facilitating the cyclization to form D-glucose phenylosotriazole. The product can be purified by recrystallization.
Step 4: Oxidative Cleavage to 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde
-
Objective: To cleave the sugar side chain to yield the final aldehyde product.
-
Procedure: D-glucose phenylosotriazole is dissolved in an appropriate solvent and treated with an oxidizing agent such as sodium periodate. The reaction cleaves the vicinal diols of the sugar moiety, leaving the aldehyde group attached to the triazole ring. The product is then extracted and purified using standard techniques like column chromatography.
Biological Activity and Uses in Drug Development
The primary area of interest for 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde in drug development is its potent inhibitory activity against α-glucosidase.[7]
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in the digestion of carbohydrates, responsible for breaking down complex sugars into absorbable monosaccharides like glucose.[8] Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[8][9] This makes α-glucosidase inhibitors a valuable therapeutic strategy for managing type 2 diabetes mellitus.[8]
Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay
This protocol provides a general method for assessing the α-glucosidase inhibitory activity of a compound.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compound (2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde)
-
Acarbose (positive control)
-
Sodium carbonate (to stop the reaction)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a solution of the test compound and acarbose in a suitable solvent (e.g., DMSO), and then dilute with phosphate buffer to various concentrations.
-
In a 96-well plate, add a solution of α-glucosidase to each well.
-
Add the test compound solutions and the acarbose solution to their respective wells. A control well with only the enzyme and buffer should also be prepared.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action of 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde as an antidiabetic agent is through the competitive inhibition of α-glucosidase in the small intestine.[9] This action directly impacts carbohydrate metabolism.
By inhibiting α-glucosidase, the breakdown of complex carbohydrates into glucose is slowed down. This leads to a more gradual absorption of glucose into the bloodstream, thereby reducing the sharp increase in post-meal blood glucose levels (postprandial hyperglycemia).[8]
While the direct interaction is with the α-glucosidase enzyme, the downstream effects can influence various metabolic signaling pathways. For instance, improved glycemic control can lead to better insulin sensitivity over time and may have an indirect impact on pathways like the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway , which is crucial in regulating glucose and lipid metabolism.[10][11] PPARγ, in particular, is a key regulator of insulin sensitivity.[10] While α-glucosidase inhibitors do not directly target PPARs, the metabolic improvements they induce can contribute to a more favorable cellular environment for proper PPAR signaling.
References
- 1. 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde | 3213-80-7 | DAA21380 [biosynth.com]
- 2. 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde | 3213-80-7 | Benchchem [benchchem.com]
- 3. 3213-80-7 | 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde - Moldb [moldb.com]
- 4. CAS 3213-80-7 | 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde - Synblock [synblock.com]
- 5. 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde [biogen.es]
- 6. "Synthesis of 2-Phenyl-2,1,3-Triazole-4-Carboxaldehyde and Some Derivat" by Gene Sumrell [digitalrepository.unm.edu]
- 7. researchgate.net [researchgate.net]
- 8. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 10. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Solubility Profile of 4,4'-Divinylbiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Divinylbiphenyl. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility predictions based on the compound's structure and the known solubility of related compounds. Furthermore, a detailed, generalized experimental protocol for determining the solubility of solid organic compounds is provided to enable researchers to ascertain precise solubility data in their laboratories.
Core Compound Properties
This compound is a solid organic compound with the following key physical properties:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄ | [1][2][3][4][5] |
| Molecular Weight | 206.28 g/mol | [1][2][3][4][5] |
| Melting Point | 153 °C | [1][3][4][6] |
| Appearance | Off-white to light yellow solid | [3][4][6] |
The melting point is noted to have been determined in a solvent mixture of water and ethanol, suggesting some degree of solubility in ethanol.[1][3][4][6]
Predicted Solubility in Common Solvents
Based on the non-polar aromatic structure of the biphenyl backbone, this compound is expected to follow the "like dissolves like" principle.[7][8] Its solubility is predicted to be low in polar solvents like water and higher in non-polar organic solvents. The vinyl groups introduce a small degree of polarity but are unlikely to significantly alter the overall hydrophobic nature of the molecule.
The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. These are qualitative predictions and should be confirmed by experimental determination.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Highly Polar Protic | Insoluble | The hydrophobic biphenyl structure dominates, leading to poor interaction with polar water molecules.[9][10][11][12][13] |
| Ethanol | Polar Protic | Sparingly Soluble to Soluble | The presence of an alkyl chain in ethanol provides some non-polar character, allowing for some interaction with the solute. The observation of its use in melting point determination suggests some solubility.[1][3][4][6] |
| Methanol | Polar Protic | Sparingly Soluble | Similar to ethanol, but its higher polarity may result in slightly lower solubility. |
| Acetone | Polar Aprotic | Soluble | The ketone group provides polarity, but the overall molecule has significant non-polar character, making it a good solvent for many organic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Soluble | Ethers are good solvents for a wide range of organic compounds due to their ability to solvate both polar and non-polar moieties. |
| Dichloromethane (DCM) | Halogenated | Soluble | Halogenated solvents are effective at dissolving many non-polar and moderately polar organic solids. |
| Chloroform | Halogenated | Soluble | Similar to dichloromethane, it is a good solvent for aromatic compounds. |
| Toluene | Aromatic | Very Soluble | The aromatic nature of toluene allows for strong π-π stacking interactions with the biphenyl rings of the solute, leading to high solubility. |
| Hexane | Non-Polar | Soluble | As a non-polar alkane, hexane is expected to effectively solvate the non-polar this compound. |
| Diethyl Ether | Polar Aprotic (Ether) | Soluble | A common and effective solvent for a wide range of organic compounds. |
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for determining the solubility of a solid organic compound such as this compound in a given solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials and Equipment:
-
This compound (solute)
-
Selected solvents of appropriate purity
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Magnetic stirrer and stir bars or a shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound into a vial. The amount should be more than what is expected to dissolve.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture using a magnetic stirrer or shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.
-
-
Gravimetric Analysis (for less volatile solvents):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
The mass of the dissolved solute can be calculated by subtracting the initial weight of the empty vial.
-
Solubility can be expressed in g/L or other appropriate units.
-
-
Instrumental Analysis (for more accurate and sensitive measurements):
-
Accurately dilute the filtered saturated solution with a known volume of the same solvent in a volumetric flask.
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (e.g., HPLC with a UV detector).
-
Construct a calibration curve from the data of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, which represents the solubility.
-
Visualizing the Solubility Testing Workflow
The following diagram illustrates the logical steps involved in determining the solubility of a solid organic compound.
Caption: A flowchart outlining the key steps for the experimental determination of solubility.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | 4433-13-0 [chemicalbook.com]
- 3. This compound CAS#: 4433-13-0 [m.chemicalbook.com]
- 4. 4433-13-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4,4'-Diethenyl-1,1'-biphenyl | C16H14 | CID 10987445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 4433-13-0 [chemicalbook.com]
- 7. chem.ws [chem.ws]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 4,4'-Dimethylbiphenyl | 613-33-2 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Biphenyl - Wikipedia [en.wikipedia.org]
- 13. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Thermal Stability of 4,4'-Divinylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 4,4'-Divinylbiphenyl. While specific experimental data on the thermal decomposition of the this compound monomer is not extensively available in public literature, this document consolidates its known physical properties, infers its thermal behavior based on related polymeric structures, and provides detailed, generalized protocols for its analysis.
Physical and Chemical Properties of this compound
This compound is a solid organic compound with the chemical formula C₁₆H₁₄.[1][2] It is characterized by a central biphenyl core with a vinyl group attached to each of the para positions. These vinyl groups make it a suitable monomer for polymerization.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄ | [1][2] |
| Molecular Weight | 206.28 g/mol | [1][2] |
| Melting Point | 153 °C | [1][3] |
| Boiling Point (Predicted) | 341.6 ± 22.0 °C | [1][3] |
| Appearance | Off-white to light yellow solid | [3] |
Inferred Thermal Stability from Related Polymers
While direct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for the this compound monomer is scarce, the thermal stability of polymers incorporating biphenyl units can provide insights into the robustness of the core structure. For instance, polymers like poly(biphenyl sulfone ether sulfone) exhibit high thermal stability, indicating the biphenyl moiety contributes to the overall thermal resistance of the polymer chain.[4] Similarly, polyimides derived from 3,3′,4,4′-biphenyltetracarboxylic dianhydride (4,4′-BPDA) show 5% thermal decomposition temperatures (T₅%) exceeding 500 °C.[5] This suggests that the biphenyl structure itself is thermally stable. It is reasonable to infer that this compound possesses good thermal stability, though the presence of vinyl groups may provide reactive sites for thermal decomposition at temperatures lower than the decomposition of the biphenyl core itself.
Experimental Protocols for Thermal Stability Analysis
To ascertain the precise thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
A temperature program is set, typically starting from ambient temperature (e.g., 30 °C) and ramping up to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of 5% mass loss (T₅%), which are key indicators of thermal stability.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and to detect any exothermic or endothermic events associated with decomposition.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas.
-
A temperature program is established. A typical program would involve heating the sample from ambient temperature to a temperature above its melting point (e.g., 200 °C), holding it to erase thermal history, cooling it down, and then reheating it at a controlled rate (e.g., 10 °C/min).
-
-
Data Acquisition: The heat flow to or from the sample relative to the reference is measured as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify the melting peak (Tm) and any other thermal events. Decomposition is often observed as a broad, irreversible exothermic or endothermic peak at higher temperatures.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the proposed experimental analysis.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
References
electronic and optical properties of biphenyl derivatives
An In-depth Technical Guide on the Electronic and Optical Properties of Biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl derivatives represent a significant class of organic molecules that have garnered substantial interest across various scientific disciplines, including materials science, organic electronics, and medicinal chemistry.[1][2][3] Comprising two phenyl rings connected by a single bond, the biphenyl scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of its electronic and optical properties.[1][2][4] This tunability makes biphenyl derivatives crucial components in the development of advanced materials for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and as fluorescent probes.[1][4][5][6][7] In the realm of drug development, the biphenyl moiety is a common structural motif in pharmacologically active compounds, where its conformational flexibility and electronic characteristics can influence receptor binding and other biological activities.[2][3]
This technical guide provides a comprehensive overview of the core . It is intended to serve as a valuable resource for researchers and professionals engaged in the design and application of these versatile molecules. The guide details the fundamental principles governing their behavior, summarizes key quantitative data, outlines experimental protocols for their characterization, and visualizes important conceptual frameworks.
Electronic Properties of Biphenyl Derivatives
The electronic properties of biphenyl derivatives are primarily dictated by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8] The energy of the HOMO level is related to the molecule's ability to donate an electron (ionization potential), while the LUMO level energy corresponds to its ability to accept an electron (electron affinity).[8] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic and optical characteristics, including its absorption and emission wavelengths.[8][9]
The electronic properties of biphenyl derivatives can be systematically tuned by introducing various functional groups to the biphenyl core.[10] Electron-donating groups (e.g., amino, methoxy) tend to raise the HOMO level, while electron-withdrawing groups (e.g., nitro, cyano) typically lower the LUMO level.[10][11] This modulation of frontier orbital energies allows for the rational design of materials with specific electronic characteristics for applications such as p-type or n-type semiconductors in organic electronics.[12]
Data on Electronic Properties
The following table summarizes key electronic properties for a selection of biphenyl derivatives reported in the literature. These values are typically determined through a combination of electrochemical measurements (like cyclic voltammetry) and computational methods (like Density Functional Theory, DFT).[8][11][13]
| Biphenyl Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method of Determination | Reference |
| 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP) | -5.8 | -1.8 | 4.0 | Experimental/CV | |
| BPY (Nonfullerene acceptor with biphenyl side chains) | -5.69 | -3.90 | 1.79 | Experimental/CV | |
| Y6 (Nonfullerene acceptor for comparison) | -5.75 | -3.98 | 1.77 | Experimental/CV | [6] |
| spiro-OMeTAD (Hole transport material) | -5.0 | -2.05 | 2.95 | Experimental/CV | [8] |
Note: Values can vary depending on the specific experimental conditions (e.g., solvent, electrolyte) or computational level of theory.
Optical Properties of Biphenyl Derivatives
The optical properties of biphenyl derivatives, such as their absorption and emission of light, are intrinsically linked to their electronic structure. The absorption of a photon can promote an electron from the HOMO to the LUMO, and the subsequent return of the electron to the ground state can result in the emission of light (fluorescence or phosphorescence).[14] Key parameters used to characterize the optical properties of these compounds include their absorption and emission maxima (λ_abs and λ_em), Stokes shift (the difference between λ_abs and λ_em), and fluorescence quantum yield (Φ_F).[14][15]
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[14] It is a crucial parameter for applications in OLEDs and fluorescent probes, where high brightness is desired.[15] The quantum yield is sensitive to the molecular structure and the surrounding environment, including solvent polarity and temperature.[15]
Data on Optical Properties
The table below presents optical property data for several α-(N-biphenyl)-substituted 2,2′-bipyridine derivatives, which are examples of "push-pull" fluorophores. The data was obtained in a THF solution.
| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Reference |
| 3a | 394 | 511 | 5990.22 | 0.81 | [16][17] |
| 3b | 409 | 520 | 5313.15 | 0.99 | [16][17] |
| 3h | 400 | 514 | 5612.24 | 0.76 | [16][17] |
| 3l | 410 | 516 | 5064.33 | 0.99 | [16][17] |
Note: Optical properties are highly dependent on the solvent and measurement conditions.
Experimental Protocols
Accurate characterization of the relies on standardized experimental procedures. Below are detailed methodologies for key techniques.
Determination of HOMO and LUMO Levels using Cyclic Voltammetry (CV)
Cyclic voltammetry is a widely used electrochemical technique to estimate the HOMO and LUMO energy levels of organic molecules.[8][18]
Methodology:
-
Solution Preparation: Prepare a dilute solution (typically ~1 mM) of the biphenyl derivative in a suitable solvent (e.g., dichloromethane, acetonitrile, or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solvent and electrolyte must be of high purity and anhydrous.
-
Electrochemical Cell Setup: Use a standard three-electrode cell configuration consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Ferrocene Calibration: Record the cyclic voltammogram of ferrocene under the same conditions. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard, with its oxidation potential often assumed to correspond to an absolute energy level of -4.8 eV or -5.1 eV relative to the vacuum level.[18][19]
-
Data Acquisition: Record the cyclic voltammogram of the sample solution. Scan the potential to sufficiently positive values to observe the first oxidation wave and to sufficiently negative values to see the first reduction wave.
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:[18]
-
HOMO (eV) = -[E_ox^onset - E_(Fc/Fc⁺)^onset + 4.8]
-
LUMO (eV) = -[E_red^onset - E_(Fc/Fc⁺)^onset + 4.8]
-
-
The HOMO-LUMO gap can be estimated from the difference between the HOMO and LUMO levels.
-
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[14][20]
Methodology:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral range as the sample. Common standards include quinine sulfate, rhodamine 6G, and fluorescein.[14][15]
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[14][20]
-
UV-Vis Spectroscopy: Measure the absorbance spectra of all prepared solutions.
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength to be the same for both the sample and the standard.
-
Record the fluorescence emission spectra for all solutions, ensuring identical instrument settings (e.g., slit widths, detector voltage).
-
Record the emission spectrum of the pure solvent to be used for background subtraction.
-
-
Data Analysis:
-
Correct the emission spectra by subtracting the solvent background.
-
Integrate the area under the corrected emission spectra for both the sample (I_X) and the standard (I_ST).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_X) is calculated using the following equation:
-
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)
-
Where Φ_ST is the quantum yield of the standard, Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance, and n_X and n_ST are the refractive indices of the sample and standard solutions (if different solvents are used, otherwise this term is 1).[14][20]
-
-
Visualizations of Key Concepts and Workflows
The following diagrams, created using the DOT language, illustrate important relationships and processes in the study of biphenyl derivatives.
Caption: Experimental workflow for the characterization of a novel biphenyl derivative.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 3D Conjugated Nonflat Biphenyl Side Chains: Their Exclusive Role in Inducing Negative Electrostatic Potential in Efficient Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Researching | Recent Developments of Organic Optoelectronic Functional Materials and Devices Based on Biphenyl Derivatives [m.researching.cn]
- 8. ossila.com [ossila.com]
- 9. learn.schrodinger.com [learn.schrodinger.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD | CJM.ASM.MD [cjm.ichem.md]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 16. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. iss.com [iss.com]
Divinylbiphenyl Compounds: A Technical Guide to Advanced Materials Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divinylbiphenyl (DVBPh) and its derivatives represent a versatile class of crosslinking agents and functional monomers that are pivotal in the development of advanced polymer materials. Characterized by a rigid biphenyl core and two polymerizable vinyl groups, these compounds impart exceptional thermal stability, mechanical robustness, and unique optical properties to polymer networks. Their ability to form highly crosslinked, porous structures has led to significant advancements across diverse fields, including separation science, catalysis, and organic electronics. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of divinylbiphenyl-based materials, complete with experimental protocols and quantitative data for researchers and developers.
Core Applications in Materials Science
The rigid structure of the biphenyl unit and the high reactivity of the vinyl groups make DVBPh a superior alternative to more common crosslinkers like divinylbenzene (DVB) for applications demanding enhanced performance.
High-Performance Porous Polymers
Divinylbiphenyl is extensively used to create porous polymer networks with high specific surface areas and tunable pore structures. These materials are typically synthesized via suspension polymerization, where a mixture of monomers and an inert solvent (porogen) is polymerized to form spherical beads. The porogen creates pores within the polymer matrix, and its type and concentration are critical for controlling the final morphology.
These porous DVBPh-based polymers serve as highly efficient sorbents for removing organic pollutants from aqueous solutions, with a strong affinity for compounds like phenol and its derivatives.[1] The high degree of crosslinking also provides excellent chemical and thermal stability, making them suitable for use as catalyst supports in demanding reaction conditions.
Table 1: Porous Properties of Divinylbiphenyl-Based Copolymers
| Co-monomer / Crosslinker | Porogen System | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Reference |
|---|---|---|---|---|
| Divinylbiphenyl (51.8 wt%) | Toluene/Heptane/Dodecane/Isooctane | 50 - 300 | N/A | [1] |
| Allyl Methacrylate / DVB (20-50 wt%) | Toluene / 2-ethyl-1-hexanol | 410 - 480 | N/A | |
| Divinylbenzene (pure) | Toluene / Acetonitrile | up to 762 | up to 0.30 | [2] |
| Glycidyl Methacrylate / DVB | Toluene | ~280 | ~0.55 | |
Stationary Phases for Chromatography
In the field of separation science, divinylbiphenyl is a key component in the fabrication of monolithic and bead-based stationary phases for high-performance liquid chromatography (HPLC).[3] Poly(styrene-divinylbiphenyl) monoliths offer a continuous, porous rod structure that allows for rapid separations with low backpressure, which is particularly advantageous for the analysis of large biomolecules like proteins and peptides.[4]
The biphenyl moiety provides unique selectivity compared to traditional C18 or phenyl phases, enabling alternative retention mechanisms through π-π interactions.[5] This can be crucial for resolving complex mixtures that are challenging to separate on conventional columns.
High-Stability Polymers with Enhanced Thermal Resistance
The incorporation of divinylbiphenyl into polymer structures significantly enhances their thermal stability. The rigid biphenyl units increase the glass transition temperature (Tg) and limit chain mobility at elevated temperatures. Copolymers of styrene and DVBPh, for instance, exhibit greater thermal stability than pure polystyrene. This stability increases with higher DVBPh content, reaching a maximum at approximately 50% DVBPh incorporation.[6] This property is critical for materials used in high-temperature environments, such as in electronics or automotive applications.
Table 2: Thermal Properties of Styrene-Divinylbenzene (DVB) Copolymers
| DVB Content (%) | Activation Energy for Degradation (kcal/mole) | Key Observation | Reference |
|---|---|---|---|
| 2 | 53 | Stability similar to polystyrene homopolymer. | [6] |
| 25 | 54 | Increased stability over polystyrene. | [6] |
| 48 | 58 | Further increase in thermal stability. | [6] |
| 56 | 58 | Stability reaches a maximum around 50% DVB. | [6] |
| 100 (PDVB) | 65 | Homopolymer of divinylbenzene shows the highest stability. |[6] |
Precursors for Nanostructured Porous Carbons
Sulfonated divinylbiphenyl polymer beads can be used as precursors for producing nanostructured porous carbons.[6] The process involves the pyrolysis of the polymer beads in an inert atmosphere. The initial sulfonation step acts to thermally stabilize the polymer network, which leads to a significantly higher carbon yield (40-65%) upon carbonization compared to non-sulfonated precursors.[6] The resulting carbon material largely retains the porous morphology of the parent polymer, providing a straightforward method for creating high-surface-area carbons for applications in energy storage (e.g., supercapacitors) and gas adsorption.
Optical and Electronic Materials
The biphenyl core of DVBPh provides a conjugated system that can be exploited in optical and electronic applications. Derivatives of divinylbiphenyl have been investigated as organic luminophors, particularly for creating stable and efficient blue organic light-emitting diodes (OLEDs).[7] The rigid structure helps to prevent non-radiative decay pathways, leading to high fluorescence quantum yields.
Furthermore, polymers incorporating biphenyl moieties can be designed to have a high refractive index (nD > 1.55), making them suitable for applications in ophthalmological implants like intraocular lenses, as well as in coatings and optoelectronic devices.[8]
Table 3: Optical Properties of Biphenyl-Containing Polymers and Derivatives
| Material Type | Property | Typical Value | Application Relevance | Reference |
|---|---|---|---|---|
| Divinylbiphenyl Derivatives | Fluorescence Quantum Yield | Close to 1.0 in solution | Organic Light-Emitting Diodes (OLEDs) | [7] |
| 4-Hydroxybiphenyl | Fluorescence | pH-dependent emission | Fluorescent probes, sensors | [9] |
| Biphenyl-containing Polymers | Refractive Index (nD) | 1.55 - 1.70 | High-refractive-index lenses, coatings | [5][8] |
| Poly(styrene) (for comparison) | Refractive Index (nD) | ~1.59 | General optics |[10] |
Experimental Protocols
Synthesis of Porous Poly(divinylbiphenyl) Beads via Suspension Polymerization
This protocol describes a general method for synthesizing porous DVBPh copolymer beads.
-
Materials:
-
Monomer: Divinylbiphenyl (DVBPh), Styrene (St)
-
Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)
-
Porogenic Solvent (Porogen): Toluene, n-heptane, or a mixture thereof.
-
Aqueous Phase: Deionized water.
-
Suspending Agent: Poly(vinyl alcohol) (PVA) or Hydroxypropyl cellulose.
-
-
Procedure:
-
Prepare the Organic Phase: Dissolve the initiator (e.g., 1 wt% of total monomers) in a mixture of the monomers (e.g., 50:50 St:DVBPh) and the porogen. The volume of the porogen is typically 50-150% of the monomer volume.
-
Prepare the Aqueous Phase: Dissolve the suspending agent (e.g., 1 wt%) in deionized water in a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.
-
Create Suspension: Vigorously stir the aqueous phase while slowly adding the organic phase to form a stable suspension of monomer droplets. The stirring speed (e.g., 300-600 rpm) controls the final bead size.
-
Polymerization: Heat the suspension to the desired reaction temperature (e.g., 70-80°C for AIBN) under a nitrogen atmosphere. Maintain the temperature and stirring for a set period (e.g., 8-24 hours).
-
Work-up: Cool the reaction mixture. Collect the polymer beads by filtration and wash them thoroughly with hot water and then with a solvent like methanol to remove the suspending agent.
-
Purification: Transfer the beads to a Soxhlet apparatus and extract with a good solvent (e.g., toluene or THF) for 12-24 hours to remove any unreacted monomers, linear polymers, and the porogen.
-
Drying: Dry the purified beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[11]
-
Characterization of Thermal Stability by Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition profile of the polymers.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
Sample Preparation: Place a small amount of the dried polymer sample (e.g., 5-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
Set Experimental Conditions:
-
Purge Gas: Use an inert gas like nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).
-
-
-
Data Analysis: Record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition. The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[12][13][14]
-
Measurement of Optical Properties
This protocol outlines the general steps for characterizing the refractive index and transmittance of polymer films.
-
Instrumentation: Spectroscopic ellipsometer or a UV-Vis spectrophotometer with an integrating sphere.
-
Procedure:
-
Sample Preparation: Prepare a thin, uniform film of the polymer on a suitable substrate (e.g., silicon wafer or quartz slide) by spin-coating or solution casting. Ensure the film is smooth and defect-free.
-
Refractive Index Measurement (Ellipsometry):
-
Place the sample on the ellipsometer stage.
-
Measure the change in polarization of reflected light over a range of wavelengths and incident angles.
-
Use an appropriate optical model (e.g., Cauchy model) to fit the experimental data and extract the refractive index (n) and extinction coefficient (k) as a function of wavelength.[1]
-
-
Transmittance and Haze Measurement (Spectrophotometry):
-
Place the polymer film (on its transparent substrate) in the spectrophotometer.
-
Measure the total transmittance and diffuse transmittance across the desired wavelength range (e.g., UV-Visible) in accordance with standards like ASTM D1003.[6][15]
-
Calculate haze from the ratio of diffuse transmittance to total transmittance.
-
-
Conclusion
Divinylbiphenyl compounds are powerful building blocks in materials science, enabling the creation of polymers with superior thermal, mechanical, and porous properties. Their application as advanced crosslinkers leads to materials that outperform those made with conventional monomers in demanding applications. From creating highly selective stationary phases for chromatography to forming robust precursors for energy storage materials and enabling next-generation optical devices, the potential of DVBPh is extensive. The detailed protocols and compiled data in this guide serve as a foundational resource for researchers aiming to harness the unique characteristics of divinylbiphenyl to innovate and develop the next generation of high-performance materials.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. dl.asminternational.org [dl.asminternational.org]
- 7. researchgate.net [researchgate.net]
- 8. uni-marburg.de [uni-marburg.de]
- 9. The fluorescence of some biphenyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Poly(phenylethene) (Polystyrene) [essentialchemicalindustry.org]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. researchgate.net [researchgate.net]
- 14. eng.uc.edu [eng.uc.edu]
- 15. Optical Properties of Polymers [intertek.com]
In-Depth Technical Guide to the Health and Safety of 4,4'-Divinylbiphenyl
This guide provides comprehensive health and safety information for 4,4'-Divinylbiphenyl, tailored for researchers, scientists, and drug development professionals. It covers toxicological data, handling procedures, and emergency protocols, alongside detailed experimental methodologies.
Chemical and Physical Properties
This compound is a solid organic compound with the following properties:
| Property | Value | Source |
| CAS Number | 4433-13-0 | [1] |
| Molecular Formula | C₁₆H₁₄ | [1] |
| Molecular Weight | 206.28 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 153 °C | [1] |
| Boiling Point (Predicted) | 341.6 ± 22.0 °C | [1] |
| Density (Predicted) | 0.998 ± 0.06 g/cm³ | [1] |
| Flash Point (Predicted) | 170.246 °C | [1] |
| Storage Temperature | -20°C, stored under nitrogen | [3] |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | GHS Code | Hazard Statement |
| Acute toxicity, Oral | H302 | Harmful if swallowed |
| Skin corrosion/irritation | H315 | Causes skin irritation |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term | H413 | May cause long lasting harmful effects to aquatic life |
Signal Word: Warning
GHS Pictogram:
Toxicological Summary
The toxicity of biphenyl, the parent compound, has been more extensively studied. Biphenyl is metabolized in the liver to various hydroxylated compounds, with 4-hydroxybiphenyl being a major metabolite. Some metabolites of biphenyl have shown evidence of genotoxicity. Chronic exposure to biphenyl has been associated with kidney and liver toxicity in animal studies. Given the structural similarity, it is prudent to assume that this compound may exhibit similar toxicological properties.
Experimental Protocols for Toxicological Assessment
The following sections detail the standardized OECD (Organisation for Economic Co-operation and Development) guidelines for assessing the acute toxicity of a chemical substance like this compound.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is designed to estimate the acute oral toxicity of a substance.[4]
-
Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or survival) determines the dose for the next step. The method aims to classify the substance into a specific toxicity class rather than determining a precise LD50 value.[4]
-
Test Animals: Healthy, young adult rats of a single sex (usually females) are used.[4]
-
Procedure:
-
Animals are fasted prior to dosing.
-
The substance is administered orally by gavage in a single dose.
-
A starting dose is chosen from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Body weight is recorded weekly.
-
A gross necropsy is performed on all animals at the end of the observation period.
-
-
Interpretation: The toxicity class is determined based on the dose level at which mortality is observed.
Acute Dermal Toxicity - OECD Test Guideline 402
This guideline outlines the procedure for assessing acute toxicity via dermal exposure.[5][6]
-
Principle: The substance is applied to the skin of the test animals in a single dose.[5]
-
Test Animals: Healthy young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.[6]
-
Procedure:
-
The fur is removed from the dorsal area of the trunk of the test animals 24 hours before the test.
-
The test substance is applied uniformly over an area of at least 10% of the body surface.
-
The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
Animals are observed for signs of toxicity and mortality for at least 14 days.
-
Body weight is recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.
-
-
Limit Test: A limit test at a dose of 2000 mg/kg body weight can be performed to determine if the substance has low dermal toxicity.[5]
Acute Inhalation Toxicity - OECD Test Guideline 403
This test evaluates the toxicity of a substance when inhaled.[7][8]
-
Principle: Animals are exposed to the test substance in the form of a gas, vapor, or aerosol in a specially designed inhalation chamber for a defined period (typically 4 hours).[7]
-
Test Animals: Young adult rats are the preferred species.[9]
-
Procedure:
-
Animals are placed in whole-body or nose-only exposure chambers.
-
The concentration of the test substance in the chamber is maintained at a constant level.
-
Animals are exposed for a standard duration, usually 4 hours.
-
Following exposure, animals are observed for at least 14 days for signs of toxicity and mortality.
-
Body weights are recorded at regular intervals.
-
A full necropsy is performed on all animals.
-
-
LC50 Determination: The test is typically conducted at a range of concentrations to determine the LC50, the concentration that is lethal to 50% of the test animals.[7]
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous properties, strict safety precautions must be followed when handling this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Use a closed system for transfers and reactions where possible to minimize dust and vapor generation.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Wear a lab coat or chemical-resistant suit.
-
Use chemically resistant gloves (e.g., nitrile rubber, neoprene). Double gloving is recommended.
-
-
Respiratory Protection: If working outside a fume hood or if dust/aerosol generation is likely, use a NIOSH-approved respirator with a particulate filter.
Hygiene Measures
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash it before reuse.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualizations
Experimental Workflow for Acute Oral Toxicity Testing
Caption: Workflow for OECD 423 Acute Oral Toxicity Test.
Hypothesized Metabolic Pathway of this compound
Caption: Hypothesized metabolic pathway for this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. 4,4'-Diethenyl-1,1'-biphenyl | C16H14 | CID 10987445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4433-13-0 [chemicalbook.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. nucro-technics.com [nucro-technics.com]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 8. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,4'-Divinylbiphenyl via Suzuki Coupling
Introduction:
4,4'-Divinylbiphenyl is a valuable monomer in the synthesis of conjugated polymers and organic electronic materials. Its rigid biphenyl core and reactive vinyl groups make it an ideal building block for creating materials with interesting optical and electronic properties. The Suzuki-Miyaura cross-coupling reaction offers a highly efficient and versatile method for the synthesis of this compound, providing good yields and tolerance to a wide range of functional groups.[1][2][3] This document provides detailed protocols for the synthesis of this compound via Suzuki coupling, along with characterization data and a summary of reaction parameters.
Reaction Scheme:
The synthesis of this compound via Suzuki coupling typically involves the reaction of a dihalo-biphenyl, such as 4,4'-dibromobiphenyl, with a vinylboronic acid derivative in the presence of a palladium catalyst and a base.
Caption: General reaction scheme for the synthesis of this compound via Suzuki coupling.
Experimental Protocols
Two primary Suzuki coupling strategies for the synthesis of this compound are presented below. The first is a direct coupling of 4,4'-dibromobiphenyl with a vinylboronic acid derivative. The second involves the self-coupling of 4-vinylphenylboronic acid.
Protocol 1: Coupling of 4,4'-Dibromobiphenyl with Potassium Vinyltrifluoroborate
This protocol is adapted from standard Suzuki-Miyaura coupling procedures.
Materials:
-
4,4'-Dibromobiphenyl
-
Potassium vinyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4,4'-dibromobiphenyl (1.0 eq.), potassium vinyltrifluoroborate (2.2 eq.), palladium(II) acetate (0.03 eq.), and triphenylphosphine (0.12 eq.).
-
Solvent and Base Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask. Subsequently, add potassium carbonate (3.0 eq.) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound as a white solid.
Protocol 2: Self-Coupling of 4-Vinylphenylboronic Acid
This protocol describes a homocoupling reaction to synthesize the target molecule.
Materials:
-
4-Vinylphenylboronic acid
-
[{Pd(μ-OH)Cl(IPr)}₂] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Ethanol (96%)
-
Hexane
-
Water
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 10 mL reaction flask equipped with a stir bar, charge 4-vinylphenylboronic acid (135 mg, 0.91 mmol) and [{Pd(μ-OH)Cl(IPr)}₂] (5 x 10⁻⁴ g, 4.55 x 10⁻⁷ mol).[4]
-
Solvent Addition: Add 2 mL of 96% ethanol to the flask.[4]
-
Reaction Execution: Stir the reaction mixture at 22 °C for 6 hours.[4]
-
Work-up: Upon completion of the reaction, evaporate the solvent. Dissolve the residue in 5 mL of hexane and extract with water (2 x 2 mL).[4]
-
Purification: Dry the organic layer over magnesium sulfate, filter, and evaporate the hexane under reduced pressure to obtain this compound as a white solid.[4]
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Reaction Parameters and Yields
| Parameter | Protocol 1 (Heterocoupling) | Protocol 2 (Homocoupling) |
| Starting Materials | 4,4'-Dibromobiphenyl, Potassium vinyltrifluoroborate | 4-Vinylphenylboronic acid[4] |
| Catalyst | Pd(OAc)₂ / PPh₃ | [{Pd(μ-OH)Cl(IPr)}₂][4] |
| Base | K₂CO₃ | - |
| Solvent | 1,4-Dioxane / Water | Ethanol (96%)[4] |
| Reaction Temperature | 90-100 °C | 22 °C[4] |
| Reaction Time | 12-24 hours | 6 hours[4] |
| Yield | - | 93%[4] |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₄ |
| Molecular Weight | 206.28 g/mol [5] |
| Appearance | White solid[4] |
| Melting Point | 150-153 °C[5] |
| ¹H NMR | Data available[6] |
| Purity | >99.5% (after sublimation)[5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. expresspolymlett.com [expresspolymlett.com]
- 4. This compound | 4433-13-0 [chemicalbook.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. This compound(4433-13-0) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Polymerization of 4,4'-Divinylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polymers from 4,4'-divinylbiphenyl (DVB) via anionic, free-radical, and cationic polymerization techniques. The protocols are designed to serve as a starting point for researchers aiming to synthesize both linear, soluble polymers and crosslinked networks for various applications, including high-performance resins, advanced composite materials, and specialty coatings.[1]
Introduction
This compound is a versatile monomer that can be polymerized through various mechanisms to yield polymers with distinct properties. Its two vinyl groups allow for the formation of both linear polymers, by selectively polymerizing one vinyl group, and crosslinked networks, by involving both. The rigid biphenyl core imparts high thermal stability and mechanical strength to the resulting polymers.[1] This document outlines laboratory-scale procedures for anionic, free-radical, and cationic polymerization of this compound.
Anionic Polymerization of this compound
Living anionic polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. For divinyl monomers like this compound, specific conditions can be employed to achieve the polymerization of only one vinyl group, leading to the formation of a soluble, linear polymer with pendant vinyl groups.
Experimental Protocol: Living Anionic Polymerization
This protocol is adapted from established procedures for the living anionic polymerization of structurally similar monomers, such as 1,4-divinylbenzene.
Materials:
-
This compound (DVB), purified by sublimation or recrystallization.
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
sec-Butyllithium (sec-BuLi) in cyclohexane, titrated.
-
Potassium tert-butoxide (t-BuOK).
-
Methanol, anhydrous.
-
Argon or Nitrogen gas, high purity.
Procedure:
-
Reactor Setup: A thoroughly dried and flamed Schlenk flask equipped with a magnetic stir bar is placed under a high-purity argon or nitrogen atmosphere.
-
Solvent and Monomer Addition: Anhydrous THF is cannulated into the reactor. The purified this compound is then added to the THF and dissolved with stirring.
-
Initiator Preparation: In a separate Schlenk flask, a calculated amount of potassium tert-butoxide is dissolved in anhydrous THF. To this solution, a stoichiometric amount of sec-butyllithium is added to form the sec-butylpotassium initiator. The mixture is stirred for 15-20 minutes at room temperature.
-
Initiation: The reactor containing the monomer solution is cooled to -78 °C using a dry ice/acetone bath. The prepared initiator solution is then slowly cannulated into the monomer solution with vigorous stirring. The color of the solution should change, indicating the formation of the living anionic species.
-
Polymerization: The reaction is allowed to proceed at -78 °C for a specified time (e.g., 2-6 hours). The progress of the polymerization can be monitored by taking aliquots for analysis (e.g., by SEC/GPC).
-
Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol. The color of the solution should disappear.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol). The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Quantitative Data:
The following table provides target experimental conditions for achieving polymers with controlled molecular weights and low polydispersity.
| Entry | [Monomer] (mol/L) | [Initiator] (mol/L) | [M]/[I] Ratio | Temperature (°C) | Time (h) | Target Mn ( g/mol ) | Expected PDI |
| 1 | 0.1 | 0.002 | 50 | -78 | 4 | ~10,300 | < 1.1 |
| 2 | 0.1 | 0.001 | 100 | -78 | 4 | ~20,600 | < 1.1 |
| 3 | 0.05 | 0.001 | 50 | -78 | 6 | ~10,300 | < 1.1 |
Note: The molecular weight and PDI are expected values based on the living polymerization of similar monomers. Actual values should be determined experimentally by SEC/GPC.
Experimental Workflow for Anionic Polymerization
Caption: Workflow for the living anionic polymerization of this compound.
Free-Radical Polymerization of this compound
Free-radical polymerization of this compound typically leads to the formation of a crosslinked network due to the presence of two vinyl groups. This is desirable for applications requiring high thermal and mechanical stability. To obtain a soluble polymer, controlled or living radical polymerization techniques are recommended, which can favor the polymerization of one vinyl group before extensive crosslinking occurs.
Experimental Protocol: Controlled Radical Polymerization (RAFT)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method for synthesizing polymers with controlled molecular weights and narrow distributions.
Materials:
-
This compound (DVB), passed through a column of basic alumina to remove inhibitors.
-
Styrene (optional, for copolymerization), inhibitor removed.
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol.
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or other suitable RAFT agent.
-
Anhydrous toluene or 1,4-dioxane.
-
Methanol.
-
Argon or Nitrogen gas, high purity.
Procedure:
-
Reaction Setup: A Schlenk tube is charged with the RAFT agent (CPDTC), the initiator (AIBN), and a magnetic stir bar.
-
Addition of Monomer and Solvent: this compound and the solvent are added to the Schlenk tube. If copolymerizing, styrene is also added at this stage.
-
Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The sealed tube is placed in a preheated oil bath at the desired temperature (e.g., 70-80 °C) and stirred for the specified time. To minimize crosslinking, the reaction should be stopped at a low to moderate conversion.
-
Termination: The polymerization is quenched by cooling the reaction vessel in an ice bath and exposing the contents to air.
-
Polymer Isolation: The polymer is isolated by precipitation into a large volume of methanol. The polymer is then collected by filtration, redissolved in a small amount of THF, and re-precipitated into methanol to remove unreacted monomer and other small molecules. The final product is dried under vacuum.
Quantitative Data:
The following table provides example conditions for the RAFT polymerization of DVB.
| Entry | [DVB] (mol/L) | [RAFT Agent] (mol/L) | [Initiator] (mol/L) | [M]/[RAFT]/[I] Ratio | Temperature (°C) | Time (h) | Expected Outcome |
| 1 | 1.0 | 0.02 | 0.004 | 50:1:0.2 | 70 | 8 | Soluble polymer at low conversion |
| 2 | 1.0 | 0.01 | 0.002 | 100:1:0.2 | 70 | 12 | Higher MW, potential for crosslinking |
| 3 | 0.5 | 0.01 | 0.002 | 50:1:0.2 | 80 | 6 | Faster rate, increased risk of crosslinking |
Note: The synthesis of a completely linear, soluble polymer from a divinyl monomer by free-radical polymerization is challenging. The conditions should be optimized to control the degree of crosslinking.
Logical Relationship in RAFT Polymerization
Caption: Key steps and equilibria in RAFT polymerization.
Cationic Polymerization of this compound
Cationic polymerization of vinyl monomers is initiated by electrophilic species. Similar to free-radical polymerization, controlling the reaction to produce soluble polymers from divinyl monomers is challenging, but possible under specific conditions, particularly at low temperatures to suppress side reactions.
Experimental Protocol: Cationic Polymerization
Materials:
-
This compound (DVB), purified and thoroughly dried.
-
Dichloromethane (CH₂Cl₂), freshly distilled from CaH₂.
-
Titanium tetrachloride (TiCl₄) or Boron trifluoride etherate (BF₃·OEt₂), as initiator.
-
2-Chloro-2,4,4-trimethylpentane (TMPCl), as co-initiator.
-
Methanol, anhydrous.
-
Argon or Nitrogen gas, high purity.
Procedure:
-
Reactor Setup: A multi-necked flask equipped with a mechanical stirrer, a thermometer, and an inlet for inert gas is thoroughly dried and purged with argon or nitrogen.
-
Monomer and Solvent Addition: The purified this compound is dissolved in anhydrous dichloromethane and transferred to the reactor. The solution is cooled to the desired temperature (e.g., -80 °C to -20 °C).
-
Initiation: The co-initiator (TMPCl) is added to the stirred monomer solution. Subsequently, the initiator (TiCl₄ or BF₃·OEt₂) is slowly added.
-
Polymerization: The reaction is maintained at the low temperature for the desired duration. The viscosity of the solution will increase as the polymerization proceeds.
-
Termination: The polymerization is quenched by adding cold methanol.
-
Polymer Isolation: The polymer is precipitated in a large volume of methanol, filtered, and washed with fresh methanol. The product is then dried under vacuum.
Quantitative Data:
The following table presents suggested starting conditions for the cationic polymerization of DVB.
| Entry | [DVB] (mol/L) | [Initiator] (mol/L) | [Co-initiator] (mol/L) | Initiator System | Temperature (°C) | Time (min) | Expected Outcome |
| 1 | 0.5 | 0.02 | 0.01 | TiCl₄/TMPCl | -80 | 60 | Soluble polymer favored |
| 2 | 0.5 | 0.01 | 0.005 | TiCl₄/TMPCl | -80 | 120 | Higher MW |
| 3 | 0.5 | 0.02 | - | BF₃·OEt₂ | -20 | 90 | Higher potential for crosslinking |
Note: Low temperatures are crucial for controlling the polymerization and minimizing crosslinking. The initiator system and concentrations need to be carefully optimized.
Experimental Workflow for Cationic Polymerization
Caption: General workflow for the cationic polymerization of this compound.
Characterization
The synthesized polymers should be characterized by standard techniques:
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and, in the case of linear polymers, to estimate the degree of vinyl group consumption.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm the polymerization of the vinyl groups.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine thermal properties such as the glass transition temperature (Tg) and thermal decomposition temperature.
Safety Precautions
-
All polymerizations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Anionic and cationic polymerization reagents are often highly reactive and sensitive to air and moisture. Proper inert atmosphere techniques (Schlenk line or glovebox) are required.
-
Solvents used should be properly dried and purified.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Preparation of Thin Films from 4,4'-Divinylbiphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of thin films from 4,4'-Divinylbiphenyl (DVB) and its derivatives. The methodologies covered are initiated Chemical Vapor Deposition (iCVD), spin coating, and electropolymerization, offering versatility for various research and development applications, including organic electronics and functional coatings.
Introduction
This compound (DVB) and its derivatives are promising building blocks for functional polymers. Their rigid biphenyl core and reactive vinyl groups allow for the formation of crosslinked, thermally stable, and electronically active thin films. These films have potential applications in organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), sensors, and as dielectric or barrier layers. This document outlines the key methods for fabricating high-quality thin films from these materials.
Thin Film Deposition Methods
Several techniques can be employed to deposit thin films of DVB derivatives, each with its own advantages. The choice of method depends on the desired film properties, substrate type, and scalability of the process.
-
Initiated Chemical Vapor Deposition (iCVD): A solvent-free, vapor-phase polymerization technique that produces highly pure and conformal polymer films. It is particularly suitable for coating complex topographies and sensitive substrates.
-
Spin Coating: A solution-based method ideal for creating uniform thin films on flat substrates. It is a rapid and widely used technique in research and development.
-
Electropolymerization: An electrochemical method where a polymer film is grown directly on a conductive substrate by applying an electrical potential. This technique allows for precise control over film thickness and morphology.
Data Presentation
The following tables summarize key experimental parameters and expected outcomes for the different deposition techniques. These values are based on literature for similar materials and should be used as a starting point for optimization.
Table 1: Initiated Chemical Vapor Deposition (iCVD) Parameters for Poly(this compound)
| Parameter | Typical Range | Notes |
| Monomer Flow Rate | 0.1 - 1.0 sccm | To be optimized based on chamber geometry and desired deposition rate. |
| Initiator (TBPO) Flow Rate | 0.1 - 0.5 sccm | Ratio of initiator to monomer affects polymerization kinetics and molecular weight. |
| Filament Temperature | 200 - 300 °C | Sufficient to thermally decompose the initiator into radicals. |
| Substrate Temperature | 20 - 50 °C | A cooled substrate promotes monomer adsorption and film growth. |
| Chamber Pressure | 100 - 500 mTorr | Affects the mean free path of molecules and deposition uniformity. |
| Deposition Time | 5 - 60 min | Determines the final film thickness. |
| Expected Film Properties | ||
| Thickness | 10 - 500 nm | Controllable by deposition time and flow rates. |
| Surface Roughness (RMS) | < 1 nm | iCVD typically produces very smooth films. |
Table 2: Spin Coating Parameters for Poly(this compound) Derivatives
| Parameter | Typical Range | Notes |
| Polymer Concentration | 1 - 10 wt% in a suitable solvent (e.g., toluene, chlorobenzene) | Higher concentration generally leads to thicker films. |
| Spin Speed | 1000 - 6000 rpm | Higher spin speed results in thinner films. |
| Spin Time | 30 - 60 s | To ensure solvent evaporation and film uniformity. |
| Acceleration | 1000 - 3000 rpm/s | Can influence film uniformity. |
| Post-Deposition Annealing | 80 - 150 °C | To remove residual solvent and improve film morphology. |
| Expected Film Properties | ||
| Thickness | 20 - 200 nm | Dependent on concentration and spin speed. |
| Surface Roughness (RMS) | 1 - 5 nm | Can be influenced by solvent choice and annealing conditions. |
Table 3: Electropolymerization Parameters for this compound Derivatives
| Parameter | Typical Range | Notes |
| Monomer Concentration | 1 - 10 mM in an electrolyte solution | The electrolyte (e.g., TBAPF6 in acetonitrile) is crucial for conductivity. |
| Solvent | Acetonitrile, Dichloromethane | Must be able to dissolve the monomer and the supporting electrolyte. |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) | Provides conductivity to the solution. |
| Potential Range (vs. Ag/Ag+) | 0 to +1.5 V | The potential at which the monomer oxidizes and polymerizes. |
| Scan Rate (for CV) | 50 - 100 mV/s | Affects the morphology and adherence of the film. |
| Deposition Time (for potentiostatic) | 60 - 600 s | Controls the film thickness. |
| Expected Film Properties | ||
| Thickness | 10 - 300 nm | Directly related to the total charge passed during deposition. |
| Morphology | Can range from smooth to granular depending on conditions. | Solvent and electrolyte choice play a significant role. |
Experimental Protocols
Initiated Chemical Vapor Deposition (iCVD) of Poly(this compound)
This protocol describes the deposition of a poly(this compound) thin film using iCVD. The process involves the vapor-phase polymerization of the this compound monomer, initiated by thermally decomposed tert-butyl peroxide (TBPO).
Materials and Equipment:
-
This compound (solid monomer)
-
tert-Butyl peroxide (TBPO) (liquid initiator)
-
iCVD reactor equipped with:
-
Heated filament array
-
Cooled substrate stage
-
Mass flow controllers (MFCs)
-
Vacuum pump and pressure gauge
-
Precursor heating vessels
-
-
Substrates (e.g., silicon wafers, glass slides)
-
Nitrogen gas (for purging)
Protocol:
-
Substrate Preparation: Clean the substrates using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).
-
Precursor Loading:
-
Place this compound in a heated crucible connected to an MFC. Heat the crucible to a temperature sufficient to achieve the desired vapor pressure (e.g., 100-150 °C).
-
Load TBPO into a separate vessel connected to an MFC, kept at room temperature.
-
-
System Setup:
-
Place the cleaned substrates on the cooled stage within the iCVD reactor.
-
Close the reactor and pump down to a base pressure of < 50 mTorr.
-
Set the substrate stage temperature to 30 °C.
-
Heat the filament array to 250 °C.
-
-
Deposition:
-
Introduce the this compound monomer into the reactor at a flow rate of 0.5 sccm.
-
Introduce the TBPO initiator into the reactor at a flow rate of 0.3 sccm.
-
Maintain a constant chamber pressure of 250 mTorr using a throttle valve.
-
Continue the deposition for the desired amount of time to achieve the target thickness (e.g., 20 minutes for a ~50 nm film).
-
-
Shutdown:
-
Turn off the precursor flows and the filament power.
-
Allow the system to cool down under vacuum.
-
Vent the chamber with nitrogen gas and remove the coated substrates.
-
Spin Coating of a Poly(this compound) Derivative
This protocol outlines the preparation of a thin film from a pre-synthesized polymer of a this compound derivative.
Materials and Equipment:
-
Poly(this compound) derivative
-
Solvent (e.g., toluene, chlorobenzene)
-
Spin coater
-
Hot plate
-
Volumetric flasks and pipettes
-
Syringe filters (0.2 µm pore size)
-
Substrates (e.g., glass slides, silicon wafers)
Protocol:
-
Solution Preparation:
-
Prepare a 2 wt% solution of the poly(this compound) derivative in toluene.
-
Dissolve the polymer by stirring overnight at room temperature.
-
Filter the solution using a 0.2 µm syringe filter to remove any particulate matter.
-
-
Substrate Preparation: Clean the substrates thoroughly. For enhanced adhesion, a surface treatment such as oxygen plasma or a self-assembled monolayer (e.g., octadecyltrichlorosilane) can be applied.
-
Spin Coating:
-
Place a cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the polymer solution onto the center of the substrate to cover approximately two-thirds of the surface.
-
Start the spin coating program:
-
Step 1: 500 rpm for 5 seconds (for spreading).
-
Step 2: 3000 rpm for 45 seconds (for thinning and drying).
-
-
-
Annealing:
-
Carefully remove the coated substrate from the spin coater.
-
Place the substrate on a hot plate preheated to 120 °C.
-
Anneal for 10 minutes to remove any residual solvent.
-
-
Cooling: Allow the substrate to cool down to room temperature slowly before further characterization.
Electropolymerization of a this compound Derivative
This protocol describes the electrochemical deposition of a polymer thin film from a this compound derivative onto a conductive substrate.
Materials and Equipment:
-
This compound derivative (monomer)
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium hexafluorophosphate (TBAPF6) (supporting electrolyte)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working electrode: Indium Tin Oxide (ITO) coated glass or a platinum disc electrode.
-
Counter electrode: Platinum wire or mesh.
-
Reference electrode: Ag/Ag+ or Saturated Calomel Electrode (SCE).
-
-
Nitrogen or Argon gas for deaeration
Protocol:
-
Electrolyte Solution Preparation:
-
In a glovebox or under an inert atmosphere, prepare a 0.1 M solution of TBAPF6 in anhydrous acetonitrile.
-
Add the this compound derivative to the electrolyte solution to a final concentration of 5 mM.
-
Stir until the monomer is completely dissolved.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the cleaned working electrode, counter electrode, and reference electrode.
-
Fill the cell with the prepared monomer-electrolyte solution.
-
Deaerate the solution by bubbling with nitrogen or argon for at least 15 minutes.
-
-
Electropolymerization (Cyclic Voltammetry Method):
-
Connect the electrodes to the potentiostat.
-
Set the potential window from 0 V to +1.5 V (vs. the reference electrode). The exact window should be determined from an initial cyclic voltammogram to identify the oxidation potential of the monomer.
-
Set the scan rate to 100 mV/s.
-
Run a series of cyclic voltammograms (e.g., 10-20 cycles). An increase in the peak current with each cycle indicates the deposition of a conductive polymer film.
-
-
Post-Deposition Treatment:
-
After deposition, carefully remove the working electrode from the cell.
-
Rinse the electrode with pure acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the electrode under a gentle stream of nitrogen.
-
Visualizations
The following diagrams illustrate the workflows and conceptual relationships described in these application notes.
Caption: Workflow for thin film preparation.
Caption: iCVD process for DVB thin films.
Caption: Spin coating process workflow.
Application Note: Purification of 4,4'-Divinylbiphenyl by Vacuum Sublimation
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the purification of 4,4'-Divinylbiphenyl using vacuum sublimation. This technique is particularly suitable for organic compounds that can transition directly from a solid to a gaseous state and back to a solid upon cooling, effectively separating them from non-volatile impurities.
Introduction
This compound is a conjugated organic molecule of interest in materials science and organic electronics. Achieving high purity of this compound is crucial for its application in these fields. Sublimation is an effective purification method for such compounds as it avoids the use of solvents and can yield high-purity crystalline material.[1][2][3] This protocol outlines the necessary steps, equipment, and safety precautions for the successful purification of this compound by vacuum sublimation.
Physical Properties and Sublimation Parameters
A summary of the relevant physical properties of this compound and the recommended parameters for its sublimation are provided in the table below. Note that the sublimation temperature and pressure are estimated based on the compound's melting point and data from similar compounds, and may require optimization.
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₄ | |
| Molecular Weight | 206.28 g/mol | |
| Melting Point | 153 °C | [1][4][5] |
| Boiling Point (Predicted) | 341.6 ± 22.0 °C | [1][4][5] |
| Recommended Sublimation Temperature | 160-180 °C | Estimated |
| Recommended Vacuum Pressure | < 0.1 Torr | Estimated |
| Appearance | Off-white to light yellow solid | [1][5] |
Experimental Protocol
Materials and Equipment:
-
Crude this compound
-
Sublimation apparatus (including sublimator body, cold finger, and vacuum adapter)
-
High-vacuum pump
-
Cold trap
-
Heating mantle or oil bath
-
Thermocouple or thermometer
-
Schlenk line or equivalent for inert gas handling
-
Spatula and weighing paper
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves.
Workflow Diagram:
Caption: Experimental workflow for the purification of this compound by sublimation.
Procedure:
-
Preparation:
-
Ensure the sublimation apparatus is clean and dry.
-
Weigh the crude this compound and place it at the bottom of the sublimator.
-
Lightly grease the joints of the sublimation apparatus with high-vacuum grease to ensure a good seal.
-
-
Assembly:
-
Insert the cold finger into the sublimator body, ensuring it is positioned correctly above the sample.
-
Connect the sublimation apparatus to a Schlenk line or vacuum manifold equipped with a cold trap. The cold trap (filled with liquid nitrogen or a dry ice/acetone slurry) is essential to protect the vacuum pump from any volatile impurities.
-
-
Evacuation:
-
Slowly open the vacuum valve to evacuate the sublimation apparatus. A high vacuum (< 0.1 Torr) is recommended for efficient sublimation at a lower temperature.
-
-
Heating and Sublimation:
-
Once a stable vacuum is achieved, begin to heat the bottom of the sublimator using a heating mantle or oil bath.
-
Gradually increase the temperature to the recommended sublimation range (160-180 °C). The optimal temperature may need to be determined empirically, starting at a temperature slightly above the melting point.
-
While heating, circulate a coolant (e.g., cold water) through the cold finger.
-
The this compound will start to sublime and deposit as purified crystals on the cold finger.
-
Monitor the process to ensure the temperature is stable and to observe the rate of sublimation. The process is complete when no more solid is observed subliming from the bottom of the apparatus.
-
-
Cooling and Collection:
-
Once the sublimation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum.
-
After cooling, slowly vent the system with an inert gas (e.g., nitrogen or argon).
-
Carefully disassemble the apparatus.
-
Scrape the purified crystals of this compound from the cold finger onto a pre-weighed piece of weighing paper.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Analyze the purity of the sublimed this compound using appropriate analytical techniques, such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC).
-
Safety Precautions
-
This compound may cause skin, eye, and respiratory irritation.[6]
-
Always handle the compound in a well-ventilated area or a fume hood.[5][7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][8][9]
-
Avoid inhalation of dust or vapors.[10]
-
Take care when working with high-vacuum systems, as implosion can be a hazard. Ensure the glassware is free of cracks or defects.
-
Use a blast shield when heating a glass apparatus under vacuum.
-
Handle the hot apparatus with appropriate thermal protection.
Conclusion
Vacuum sublimation is a powerful technique for the purification of this compound, yielding a high-purity product suitable for demanding applications. By following this protocol and adhering to the safety guidelines, researchers can effectively purify this compound in a laboratory setting. It is recommended to perform a small-scale trial to optimize the sublimation temperature and pressure for the specific crude material being used.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. innovation.world [innovation.world]
- 3. brainkart.com [brainkart.com]
- 4. editverse.com [editverse.com]
- 5. Minimizing Health Risks Around Volatile Organic Compounds [postapplescientific.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. justrite.com [justrite.com]
- 8. Examples of Volatile Organic Compounds and How to Reduce Exposure [int-enviroguard.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Application Note: Synthesis of Biphenyl Compounds via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds.[1] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the reaction of an alkyl or aryl halide with magnesium metal to form a highly reactive Grignard reagent (R-Mg-X).[1][2] These reagents act as potent nucleophiles and strong bases.[1][3] This application note provides a detailed experimental procedure for the synthesis of biphenyl compounds and their derivatives using Grignard reagents, a process valuable in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[4] The protocol covers the preparation of the aryl Grignard reagent, its subsequent coupling reaction, and methods for purification and analysis.
Reaction Mechanisms and Principles
The formation of a Grignard reagent from an aryl halide and magnesium metal proceeds through a complex mechanism involving single-electron transfers and radical intermediates on the surface of the magnesium.[5][6][7] The resulting organomagnesium compound effectively reverses the polarity of the carbon atom attached to the halogen, making it highly nucleophilic (a concept known as "umpolung").[8]
The synthesis of biphenyl compounds via this route can occur through two primary pathways:
-
Homocoupling: The reaction of the Grignard reagent itself, often promoted by a catalyst, to form a symmetrical biphenyl.[9][10]
-
Cross-Coupling: The reaction of the Grignard reagent with a different aryl halide or another electrophile to produce unsymmetrical biphenyl derivatives.[10][11]
A common side reaction in Grignard syntheses starting from aryl halides is the formation of a biphenyl byproduct through the coupling of the Grignard reagent with unreacted aryl halide.[1][3]
Experimental Workflow
The overall experimental procedure involves several critical stages, from meticulous preparation to final product isolation.
Caption: General experimental workflow for the Grignard synthesis of biphenyl compounds.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a biphenyl derivative. Reagent quantities should be calculated based on the specific substrates used.
1. Materials and Reagents
| Reagent/Material | Purpose | Typical Specifications |
| Aryl Halide (e.g., Bromobenzene) | Grignard Precursor / Electrophile | Anhydrous, high purity |
| Magnesium Turnings | Metal for Grignard reagent formation | High purity |
| Anhydrous Diethyl Ether or THF | Solvent | Anhydrous, <50 ppm H₂O |
| Iodine (crystal) or 1,2-Dibromoethane | Initiator | Reagent grade |
| Coupling Catalyst (e.g., FeCl₃) | For homocoupling of Grignard reagent | Anhydrous |
| Hydrochloric Acid (HCl) | Quenching and work-up | 3M aqueous solution |
| Saturated Sodium Chloride (Brine) | Washing agent | Aqueous solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent | Anhydrous powder |
| Petroleum Ether / Hexane | For purification/recrystallization | Reagent grade |
2. Glassware and Apparatus Setup
-
All glassware (round-bottom flask, reflux condenser, addition funnel) must be scrupulously dried in an oven overnight at >120 °C and assembled while hot under a stream of dry nitrogen or argon.[1][3]
-
The apparatus should be fitted with a drying tube containing a desiccant like calcium sulfate to protect the reaction from atmospheric moisture.
3. Formation of the Aryl Grignard Reagent
-
Place magnesium turnings (e.g., 2.0 mmol) in the flame-dried round-bottom flask.[1]
-
Prepare a solution of the aryl halide (e.g., bromobenzene, 2.1 mmol) in anhydrous diethyl ether or THF (e.g., 8-10 mL).[1][12]
-
Add a small portion (~0.5-1.0 mL) of the aryl halide solution to the magnesium turnings to cover them.[12]
-
The reaction is initiated when the solution turns cloudy and bubbling is observed.[12][13] Gentle warming with a heat gun or the addition of a small crystal of iodine can be used to initiate sluggish reactions.[12][14]
-
Once initiated, add the remaining aryl halide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[1] The exothermic nature of the reaction should sustain the boiling; external heating is typically not required.[15]
-
After the addition is complete, allow the mixture to stir at room temperature or with gentle reflux for 30-60 minutes to ensure complete formation of the Grignard reagent. The solution will typically appear grey or brownish.[12]
4. Coupling Reaction for Biphenyl Synthesis
-
For Homocoupling: This procedure is adapted from patent literature for producing symmetrical biphenyls.[9][16]
-
Prepare a solution of a catalyst, such as iron(III) chloride (e.g., 0.1 eq), in a small amount of THF.[16]
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the catalyst solution to the Grignard reagent. An exothermic reaction is expected.[16]
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux (e.g., 50-65 °C) for 1-3 hours to drive the coupling.[9][16]
5. Reaction Work-up and Purification
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding 3M HCl dropwise with vigorous stirring. This will dissolve any unreacted magnesium and protonate the alkoxide intermediates.[1]
-
Transfer the mixture to a separatory funnel. Add more diethyl ether if needed to dissolve all the organic product.
-
Separate the layers. Wash the organic layer sequentially with water and then saturated brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate.[14]
-
Decant or filter the solution and remove the solvent using a rotary evaporator.
-
The crude product will likely be a mixture of the desired biphenyl and unreacted starting materials. Purify the product by recrystallization from a suitable solvent (e.g., petroleum ether or ethanol) or by column chromatography.[1][14] Biphenyl itself is often a crystalline solid that can be separated from more polar products.[1]
Quantitative Data
The yield of biphenyl synthesis can vary significantly based on the substrate, catalyst, and reaction conditions.
| Product | Starting Material | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2,2'-Trifluoromethylbiphenyl | o-Chlorobenzotrifluoride | FeCl₃ | THF | 45-65 | 3 | 69 | [9] |
| Triphenylmethanol* | Bromobenzene & Benzophenone | None | Ether | Reflux | 1-2 | 30-35 | [15] |
*Note: Triphenylmethanol synthesis is a classic Grignard reaction often used to illustrate the procedure. The yield is representative of a student lab setting and can be affected by moisture.[15]
Safety and Handling
-
Anhydrous Solvents: Diethyl ether and THF are extremely flammable and volatile. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[12]
-
Grignard Reagents: These reagents are highly reactive and react violently with water and protic solvents.[17][18] Ensure all equipment is perfectly dry.
-
Magnesium: Magnesium metal is flammable, especially as a fine powder or turning.
-
Quenching: The quenching of the reaction with acid is highly exothermic and releases hydrogen gas. Perform this step slowly and with adequate cooling.
Mechanism Diagram
The formation of the Grignard reagent and its subsequent homocoupling reaction (catalyzed by Fe(III)) is a complex process involving radical intermediates.
Caption: Simplified mechanism for Grignard reagent formation and catalytic homocoupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. amherst.edu [amherst.edu]
- 8. adichemistry.com [adichemistry.com]
- 9. WO2007052516A1 - Process for production of biphenyl derivatives - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Grignard Reagent | Reaction Mechanism of Grignard Reagent [pw.live]
- 14. cerritos.edu [cerritos.edu]
- 15. rsc.org [rsc.org]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Functionalization of 4,4'-Divinylbiphenyl: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of 4,4'-divinylbiphenyl, a versatile building block for the development of advanced materials with applications in drug delivery, bioimaging, and polymer chemistry. The vinyl groups of this compound serve as reactive handles for a variety of chemical transformations, allowing for the introduction of diverse functional groups to tailor the molecule's properties for specific needs.
I. Functionalization for Drug Delivery Applications
The introduction of carboxyl or amino groups onto the this compound scaffold enables its use in drug delivery systems. These functional groups can be used to conjugate drugs, targeting ligands, or to formulate polymeric nanoparticles for encapsulation of therapeutic agents.
A. Carboxylation via Heck Reaction
The Heck reaction provides a direct method for the introduction of carboxylic acid functionalities by reacting this compound with acrylic acid. The resulting product, 4,4'-bis(2-carboxyvinyl)biphenyl, can be further utilized in drug conjugation or polymer synthesis.
Experimental Protocol: Synthesis of 4,4'-Bis(2-carboxyvinyl)biphenyl
This protocol describes the palladium-catalyzed Heck coupling of this compound with acrylic acid.
Materials:
-
This compound
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add acrylic acid (2.5 eq), tri(o-tolyl)phosphine (0.1 eq), and palladium(II) acetate (0.05 eq).
-
Add triethylamine (3.0 eq) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 24 hours.
-
After cooling to room temperature, acidify the reaction mixture with 1 M HCl to precipitate the product.
-
Filter the precipitate, wash thoroughly with deionized water, and dry under vacuum to yield 4,4'-bis(2-carboxyvinyl)biphenyl as a solid.
Logical Relationship of Heck Reaction for Carboxylation
B. Amino-functionalization for Bioconjugation
Amino groups can be introduced to create sites for bioconjugation, allowing the attachment of biomolecules such as peptides or antibodies for targeted drug delivery. This can be achieved through various synthetic routes, including the polymerization of amino-functionalized monomers derived from this compound.
Experimental Protocol: Synthesis of Amino-functionalized Polymers
This protocol outlines a general strategy for preparing amino-functionalized polymers from this compound for potential drug delivery applications. A two-step process is often employed: first, a Heck reaction to introduce a protected amine, followed by deprotection and polymerization.
Materials:
-
This compound
-
N-(4-bromophenyl)acetamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
AIBN (Azobisisobutyronitrile) or other radical initiator
-
Appropriate solvent for polymerization (e.g., toluene, DMF)
Procedure:
Step 1: Synthesis of 4,4'-bis(2-(4-acetamidophenyl)vinyl)biphenyl
-
Follow the general Heck reaction protocol described in section I.A, substituting acrylic acid with N-(4-bromophenyl)acetamide.
-
Purify the resulting product by recrystallization or column chromatography.
Step 2: Deprotection to 4,4'-bis(2-(4-aminophenyl)vinyl)biphenyl
-
Hydrolyze the acetamide protecting group by refluxing the product from Step 1 in an acidic or basic aqueous solution (e.g., HCl/ethanol or NaOH/ethanol).
-
Neutralize the reaction mixture and extract the amino-functionalized monomer.
-
Purify the product.
Step 3: Polymerization
-
Dissolve the amino-functionalized monomer in a suitable solvent.
-
Add a radical initiator such as AIBN.
-
Heat the reaction mixture under an inert atmosphere to initiate polymerization.
-
After the desired reaction time, precipitate the polymer by adding a non-solvent.
-
Collect and dry the amino-functionalized polymer.
Experimental Workflow for Amino-functionalized Polymer Synthesis
C. Drug Loading and Release
Table 1: General Parameters for Drug Loading in Polymeric Nanoparticles
| Parameter | Definition | Typical Range | Factors Influencing |
| Drug Loading Capacity (DLC) (%) | (Weight of drug in nanoparticles / Weight of nanoparticles) x 100 | 1 - 20% | Drug-polymer interaction, drug solubility, preparation method |
| Drug Loading Efficiency (DLE) (%) | (Weight of drug in nanoparticles / Initial weight of drug) x 100 | 10 - 80% | Drug properties, polymer properties, encapsulation method |
Note: The values presented are general ranges for polymeric nanoparticles and may vary depending on the specific polymer, drug, and formulation method.
II. Functionalization for Bioimaging Applications
The extended π-conjugation of the biphenyl core makes this compound a suitable scaffold for the development of fluorescent probes. By introducing electron-donating and electron-withdrawing groups, the photophysical properties can be tuned for specific bioimaging applications.
A. Synthesis of Donor-Acceptor Fluorescent Probes
A common strategy to create fluorescent molecules with desirable properties, such as large Stokes shifts and sensitivity to the local environment, is to synthesize donor-acceptor (D-A) substituted π-conjugated systems. The vinyl groups of this compound can be functionalized to introduce such groups.
Experimental Protocol: Synthesis of a Donor-Acceptor Substituted this compound Derivative (General Approach)
This protocol outlines a general synthetic route for creating a D-A substituted derivative.
Materials:
-
This compound
-
Aryl halide with an electron-donating group (e.g., N,N-dimethylamino)
-
Aryl halide with an electron-withdrawing group (e.g., nitro or cyano)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
Procedure (via Suzuki-Miyaura Coupling):
-
Borylation of this compound: Convert one or both vinyl groups to boronic acid or boronate ester derivatives through established methods (e.g., hydroboration/oxidation followed by reaction with a boronic acid precursor).
-
First Suzuki-Miyaura Coupling (Donor Group): Couple the borylated this compound with an aryl halide containing an electron-donating group in the presence of a palladium catalyst and a base.
-
Second Suzuki-Miyaura Coupling (Acceptor Group): If a mono-functionalized product was isolated from the previous step, the remaining vinyl or borylated group can be reacted with an aryl halide containing an electron-withdrawing group under similar coupling conditions.
-
Purification: Purify the final D-A substituted product using column chromatography.
Signaling Pathway for Donor-Acceptor Probe Synthesis
B. Photophysical Properties
The fluorescence properties of the synthesized probes, including absorption and emission maxima, quantum yield, and lifetime, are crucial for their application in bioimaging. These properties are highly dependent on the nature of the donor and acceptor groups and the solvent environment.[3][4][5]
Table 2: Representative Photophysical Properties of Donor-Acceptor Biphenyl Derivatives
| Compound Type | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Solvent |
| Amino-Nitro Biphenyl | ~350-400 | ~500-600 | 0.01 - 0.2 | Dichloromethane |
| Amino-Cyano Biphenyl | ~340-380 | ~450-550 | 0.1 - 0.5 | Acetonitrile |
| Methoxy-Nitro Biphenyl | ~330-370 | ~480-580 | 0.05 - 0.3 | Toluene |
Note: These are approximate values based on general trends for donor-acceptor substituted biphenyls and related chromophores. Actual values will vary based on the specific molecular structure.
III. Polymerization for Biomedical Applications
This compound and its functionalized derivatives can be polymerized to create materials for a range of biomedical applications, including scaffolds for tissue engineering and coatings for medical devices. The properties of the resulting polymers can be tailored by copolymerization with other monomers.
A. Radical Polymerization
Free radical polymerization is a common method for polymerizing vinyl monomers like this compound.
Experimental Protocol: Radical Polymerization of a Functionalized this compound Monomer
Materials:
-
Functionalized this compound monomer (e.g., carboxylated or aminated derivative)
-
Radical initiator (e.g., AIBN, benzoyl peroxide)
-
Solvent (e.g., Toluene, DMF, Dioxane)
-
Inert atmosphere setup
Procedure:
-
Dissolve the monomer in the chosen solvent in a reaction vessel.
-
De-gas the solution by bubbling with an inert gas or through freeze-pump-thaw cycles.
-
Add the radical initiator.
-
Heat the reaction to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time.
-
Isolate the polymer by precipitation into a non-solvent.
-
Filter and dry the polymer.
Experimental Workflow for Polymer Synthesis and Application
These protocols and application notes provide a foundation for researchers to explore the potential of functionalized this compound in various scientific and drug development endeavors. The versatility of this core structure, combined with the power of modern synthetic methodologies, opens up a wide array of possibilities for creating novel and functional materials.
References
- 1. Patterns of drug release as a function of drug loading from amorphous solid dispersions: A comparison of five different polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photophysical properties of BODIPY-derived hydroxyaryl fluorescent pH probes in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides [beilstein-journals.org]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Polymers Derived from 4,4'-Divinylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential techniques for characterizing polymers synthesized from 4,4'-divinylbiphenyl. Detailed protocols for spectroscopic, chromatographic, and thermal analysis methods are outlined to ensure reproducible and accurate results.
Introduction
Polymers derived from this compound are a class of materials with a rigid biphenyl core and vinyl groups that can undergo polymerization to form cross-linked or linear polymer chains. The biphenyl unit imparts thermal stability and unique photophysical properties, making these polymers attractive for applications in materials science and drug delivery. Thorough characterization is crucial to understand the structure-property relationships and to ensure the quality and performance of the final material. This document details the standard methods for the analysis of these polymers.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the chemical structure of the polymer and confirming the success of the polymerization reaction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the polymer. The disappearance of the vinyl C=C stretching and bending vibrations and the presence of characteristic aromatic and aliphatic C-H stretching vibrations confirm the polymerization of the this compound monomer.
Experimental Protocol:
-
Sample Preparation:
-
For solid polymer samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the polymer powder or film is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the polymer with dry potassium bromide and pressing the mixture into a transparent disk.
-
-
Data Acquisition:
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
A typical scan involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹.
-
A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands. Key peaks to observe in the polymerized sample include:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching
-
~1600, 1500, 1450 cm⁻¹: Aromatic C=C stretching
-
-
Confirm the absence or significant reduction of peaks associated with the vinyl group from the monomer:
-
~1630 cm⁻¹: C=C stretching
-
~990 and 910 cm⁻¹: C-H bending
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the detailed chemical structure and tacticity of the polymer.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆)). The choice of solvent will depend on the solubility of the polymer.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
For ¹³C NMR, a larger number of scans (1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
¹H NMR:
-
Aromatic protons will appear in the range of ~6.5-8.0 ppm.
-
Aliphatic protons from the polymer backbone will appear in the upfield region, typically between ~1.0-2.5 ppm. The broadness of these peaks is characteristic of a polymeric structure.
-
-
¹³C NMR:
-
Aromatic carbons will resonate in the range of ~120-150 ppm.
-
Aliphatic backbone carbons will appear at ~30-50 ppm.
-
-
Molecular Weight Determination
The molecular weight and molecular weight distribution are critical parameters that influence the mechanical and physical properties of the polymer.
Size-Exclusion Chromatography (SEC) / Gel-Permeation Chromatography (GPC)
SEC/GPC separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran (THF), chloroform) at a concentration of approximately 1-2 mg/mL.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
Use a GPC system equipped with a refractive index (RI) detector.
-
A set of polystyrene or poly(methyl methacrylate) standards with narrow molecular weight distributions should be used for calibration.
-
Typical mobile phase flow rate is 1.0 mL/min.
-
The column temperature should be maintained at a constant value (e.g., 35-40 °C) to ensure reproducible results.
-
-
Data Analysis:
-
A calibration curve of log(Molecular Weight) versus elution volume is constructed using the standards.
-
The molecular weight distribution of the polymer sample is determined from its elution profile relative to the calibration curve.
-
The Mn, Mw, and PDI are calculated using the GPC software.
-
Thermal Properties Analysis
Thermal analysis techniques are employed to evaluate the thermal stability and phase transitions of the polymer.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the polymer.
Experimental Protocol:
-
Sample Preparation:
-
Place 5-10 mg of the polymer sample in a ceramic or platinum TGA pan.
-
-
Data Acquisition:
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, and under an oxidative atmosphere (e.g., air) to assess thermo-oxidative stability.
-
-
Data Analysis:
-
The TGA thermogram plots the percentage of weight loss versus temperature.
-
Key parameters to determine include:
-
Onset decomposition temperature (T_onset): The temperature at which significant weight loss begins.
-
Temperature of 5% or 10% weight loss (T_d5 or T_d10): A common measure of thermal stability.
-
Temperature of maximum decomposition rate (T_max): Determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Char yield: The percentage of residual mass at the end of the experiment.
-
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer. For amorphous polymers like poly(this compound), the Tg is the most important parameter.
Experimental Protocol:
-
Sample Preparation:
-
Weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it. An empty sealed pan is used as a reference.
-
-
Data Acquisition:
-
A common DSC procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
First heating scan: Heat the sample from room temperature to a temperature above its expected Tg at a rate of 10 °C/min.
-
Cooling scan: Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Second heating scan: Reheat the sample at 10 °C/min. The Tg is typically determined from the second heating scan.
-
-
-
Data Analysis:
-
The DSC thermogram plots heat flow versus temperature.
-
The glass transition is observed as a step-like change in the baseline of the thermogram. The Tg is determined as the midpoint of this transition.
-
Data Presentation
The following tables summarize typical quantitative data for polymers derived from vinylbiphenyl and a related biphenyl-containing polymer for comparison.
Table 1: Molecular Weight Data for Vinylbiphenyl-Derived Polymers
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Technique |
| Poly(4-vinylbiphenyl) | - | ~115,000 | - | GPC |
| Poly[[1,1′-biphenyl]-4,4′-diyl[2,2,2-trifluoro-l-(trifluoromethyl) ethylidene]][1] | 19,200 | - | - | GPC |
Table 2: Thermal Properties of Biphenyl-Containing Polymers
| Polymer | Tg (°C) | T_d10 (Nitrogen, °C) | T_d10 (Air, °C) |
| Poly(4-vinylbiphenyl) | 138 | - | - |
| Poly[[1,1′-biphenyl]-4,4′-diyl[2,2,2-trifluoro-l-(trifluoromethyl) ethylidene]][1] | 255 | 533 | 535 |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the characterization techniques described.
References
Troubleshooting & Optimization
Technical Support Center: 4,4'-Divinylbiphenyl (DVB) Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of 4,4'-Divinylbiphenyl (DVB) during storage.
Troubleshooting Guide: Preventing Premature Polymerization
Issue: My this compound has polymerized during storage. What went wrong?
Premature polymerization of DVB is a common issue that can be triggered by several factors. Use this guide to troubleshoot the potential causes and implement corrective actions.
Visual Inspection and Initial Checks:
-
Increased Viscosity: The material appears thicker than usual or flows slowly.
-
Haze or Cloudiness: The once clear or slightly yellow solid has become opaque.
-
Solidification: The material has partially or completely solidified and is difficult to remove from the container.
-
Exotherm: In severe cases, the container may feel warm to the touch due to the heat generated during polymerization.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inhibitor Depletion | The stabilizer, typically 4-tert-butylcatechol (TBC), has been consumed over time or was present at an insufficient concentration. | Regularly monitor the TBC concentration using the provided analytical methods. If the level is low, consider adding more inhibitor (consult supplier for recommendations) or using the material promptly. |
| Improper Storage Temperature | DVB is sensitive to heat, which can accelerate polymerization even in the presence of an inhibitor. | Store this compound at the recommended temperature of -20°C .[1][2] Avoid repeated freeze-thaw cycles. |
| Exposure to Oxygen | While some inhibitors require a small amount of oxygen to function effectively, prolonged or excessive exposure can promote the formation of peroxides, which can initiate polymerization. | Store DVB under an inert atmosphere, such as nitrogen .[1][2] Ensure the container is tightly sealed after each use. |
| Exposure to Light | UV light can provide the energy to initiate free-radical polymerization. | Store DVB in an opaque or amber-colored container to protect it from light. |
| Presence of Contaminants | Impurities from the synthesis process or cross-contamination can act as initiators. | Ensure high purity of the DVB. If synthesizing in-house, be mindful of residual catalysts or by-products. |
| Incompatible Storage Container | Certain materials can leach impurities or react with DVB, promoting polymerization. | Use storage containers made of compatible materials such as amber glass or fluorinated polyethylene. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended inhibitor and concentration for storing this compound?
A1: The most commonly used inhibitor for divinyl-aromatic compounds is 4-tert-butylcatechol (TBC) . For divinylbenzene, a closely related compound, a typical concentration is around 1000 ppm .[3] It is crucial to verify the inhibitor concentration upon receipt and monitor it periodically.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure maximum shelf life and prevent premature polymerization, store this compound under the following conditions:
-
Light: Protected from light in an opaque container.
-
Container: Tightly sealed, compatible container.
Q3: How can I tell if my this compound has started to polymerize?
A3: Initial signs of polymerization include an increase in viscosity, the appearance of haze or cloudiness in the solid, or the formation of insoluble particles. In advanced stages, the material may become a solid gel or a hard, intractable polymer.
Q4: Can I still use this compound that has partially polymerized?
A4: It is generally not recommended. The presence of oligomers and polymers can significantly affect the stoichiometry of your reactions and the properties of the resulting materials. The polymerized material can also be difficult to handle and dissolve.
Q5: How do I remove the inhibitor from this compound before use?
A5: If your application requires inhibitor-free DVB, you can remove TBC by passing a solution of the monomer through a column packed with a dedicated inhibitor-removal resin. Alternatively, a mild basic wash (e.g., with a dilute sodium hydroxide solution) in a separatory funnel can be used to extract the phenolic TBC, followed by drying of the organic layer and solvent removal. Always handle inhibitor-free DVB with extreme care, as it will be much more susceptible to polymerization.
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Inhibitor Levels
| Parameter | Recommended Value | Source(s) |
| Storage Temperature | -20°C | [1] |
| Storage Atmosphere | Inert (Nitrogen) | [1][2] |
| Inhibitor | 4-tert-butylcatechol (TBC) | |
| Inhibitor Concentration | ~1000 ppm (typical for divinylbenzene) | [3] |
Experimental Protocols
Protocol 1: Determination of TBC Concentration by HPLC
This method is suitable for quantifying the amount of TBC inhibitor in DVB.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of phosphoric acid (e.g., 0.1%) to ensure acidic conditions.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Procedure:
-
Prepare a series of standard solutions of TBC in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 ppm).
-
Accurately weigh a sample of DVB and dissolve it in a known volume of the mobile phase.
-
Inject the standard solutions into the HPLC to generate a calibration curve.
-
Inject the DVB sample solution.
-
Quantify the TBC concentration in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Detection of Oligomers by Gel Permeation Chromatography (GPC)
GPC separates molecules based on their size in solution and is an excellent method for detecting the formation of dimers, trimers, and higher oligomers, which are early indicators of polymerization.
-
Instrumentation: Gel Permeation Chromatograph (GPC) with a refractive index (RI) or UV detector.
-
Columns: A set of GPC columns suitable for separating low molecular weight polymers (e.g., polystyrene-divinylbenzene columns with a range of pore sizes).
-
Mobile Phase: Tetrahydrofuran (THF).
-
Flow Rate: 1.0 mL/min.
-
Procedure:
-
Dissolve a known concentration of the DVB sample in THF.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
Inject the sample into the GPC system.
-
Analyze the resulting chromatogram. The appearance of peaks at earlier elution times (corresponding to higher molecular weights) than the monomer peak indicates the presence of oligomers.
-
Visualizations
References
purification strategies for removing impurities from 4,4'-Divinylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Divinylbiphenyl. The following information is designed to help you overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in this compound can vary depending on the synthetic route. Common impurities may include:
-
Starting materials: Unreacted starting materials from the synthesis process. For example, in a Suzuki coupling reaction, this could include boronic acids or esters.
-
Homocoupled byproducts: Side products formed from the coupling of two identical molecules of a starting material.
-
Oligomers and Polymers: Due to the vinyl groups, this compound is susceptible to polymerization, especially at elevated temperatures or in the presence of initiators. This can lead to the formation of dimers, trimers, and higher oligomers.
-
Solvent Residues: Residual solvents from the reaction or initial work-up steps.
Q2: My this compound appears to be polymerizing during purification. How can I prevent this?
A2: The vinyl groups in this compound make it prone to polymerization. To minimize this:
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Use Inhibitors: Add a small amount of a polymerization inhibitor, such as 4-tert-butylcatechol (TBC), to your crude sample and solvents used for purification.
-
Low Temperatures: Whenever possible, conduct purification steps at lower temperatures. For recrystallization, use the minimum amount of heat necessary to dissolve the compound. For column chromatography, consider running the column in a cold room.
-
Avoid Light and Air: Protect the compound from prolonged exposure to light and air, which can initiate polymerization. Use amber glassware and consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Shorten Purification Time: Plan your purification strategy to minimize the time the compound is in solution or at elevated temperatures.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?
A3: If crystallization is slow or does not occur, you can try the following:
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Scratch the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can induce crystallization.
-
Reduce solvent volume: Carefully evaporate some of the solvent to increase the concentration of the compound.
-
Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.
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Change the solvent system: If the compound "oils out" instead of crystallizing, you may need to try a different solvent or a solvent mixture.
Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point range is a strong indication of the presence of impurities. Pure crystalline compounds typically have a sharp and well-defined melting point. You may need to repeat the purification process or try a different purification technique to improve the purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during specific purification techniques for this compound.
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower-boiling point solvent or a solvent mixture. Try cooling the solution more slowly to allow for proper crystal lattice formation. |
| Poor recovery | The compound is too soluble in the cold solvent, or too much solvent was used. | Choose a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent required to dissolve the crude product. |
| Colored impurities in crystals | The impurities have similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause bumping. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation | The eluent polarity is too high or too low. The column was not packed properly. | Optimize the eluent system using thin-layer chromatography (TLC) first. Ensure the column is packed uniformly without any cracks or channels. A common starting eluent for non-polar compounds like this compound is a mixture of hexane and a slightly more polar solvent like dichloromethane or ethyl acetate. |
| Compound stuck on the column | The compound is too polar for the chosen eluent system. | Gradually increase the polarity of the eluent. If the compound is still not eluting, a different stationary phase (e.g., alumina) might be necessary. |
| Tailing of bands | The sample was overloaded on the column, or the compound is interacting too strongly with the stationary phase. | Use a larger column or reduce the amount of sample loaded. Adding a small amount of a more polar solvent to the eluent can sometimes reduce tailing. |
Sublimation
| Problem | Possible Cause | Solution |
| No sublimation occurs | The temperature is too low, or the vacuum is not sufficient. | Gradually increase the temperature. Ensure your vacuum system is functioning correctly and can achieve the necessary low pressure. |
| Product is lost | The sublimation temperature is too high, leading to decomposition or rapid sublimation that bypasses the cold finger. | Carefully control the temperature to just above the sublimation point. Ensure the cold finger is sufficiently cold to effectively condense the vapor. |
| Impurities co-sublime | The impurities have a similar vapor pressure to the product. | Sublimation may not be the ideal method if volatile impurities are present. Consider a preliminary purification step like recrystallization or column chromatography. |
Quantitative Data on Purification Methods
The following table summarizes the typical purity and yield that can be achieved with different purification methods for this compound. These values are approximate and can vary depending on the initial purity of the crude material and the experimental conditions.
| Purification Method | Typical Purity | Typical Yield | Notes |
| Recrystallization | >98% | 60-80% | Effective for removing less soluble or more soluble impurities. Solvent selection is critical. |
| Column Chromatography | >99% | 50-70% | Good for separating compounds with different polarities. Can be time-consuming and use large volumes of solvent. |
| Sublimation | >99.5% | 40-60% | Excellent for achieving high purity, especially for removing non-volatile impurities. Requires specialized equipment. |
Experimental Protocols
Recrystallization from Ethanol/Water
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Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Slowly add hot water to the hot ethanol solution until a slight turbidity persists. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of hexane and dichloromethane (or ethyl acetate) is often effective. Start with 100% hexane and gradually increase the proportion of the more polar solvent. The optimal gradient should be determined by TLC analysis.
-
Column Packing: Pack the column with silica gel as a slurry in hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and load it onto the top of the column.
-
Elution: Begin elution with 100% hexane. Collect fractions and monitor the separation by TLC.
-
Gradient: Gradually increase the polarity of the eluent to elute the this compound.
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Fraction Collection and Analysis: Combine the pure fractions containing the product and evaporate the solvent under reduced pressure.
Sublimation
-
Apparatus: Use a standard sublimation apparatus with a cold finger.
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Sample Preparation: Place the crude this compound in the bottom of the sublimation apparatus.
-
Vacuum: Evacuate the apparatus to a pressure of 1-2 mmHg.
-
Heating: Gently heat the apparatus to 160 °C. The product will start to sublime and deposit on the cold finger.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully remove the cold finger and scrape off the purified crystals.
Experimental Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
Technical Support Center: Enhancing the Solubility of Poly(4,4'-divinylbiphenyl) for Processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of poly(4,4'-divinylbiphenyl) for various processing applications. Given the inherent rigidity of its backbone, poly(this compound) often presents significant solubility challenges, hindering its broader application. This guide offers insights into potential solutions and systematic approaches to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why is poly(this compound) so difficult to dissolve?
A1: The poor solubility of poly(this compound) stems from its rigid, aromatic backbone. This rigidity leads to strong intermolecular π-π stacking and a high degree of crystallinity or aggregation, making it difficult for solvent molecules to penetrate and solvate the polymer chains. The process of dissolving such polymers requires overcoming significant enthalpy penalties associated with disrupting these strong intermolecular forces.
Q2: What are some initial recommended solvents for attempting to dissolve linear poly(this compound)?
A2: For rigid-rod aromatic polymers, common solvents are often insufficient. However, based on the principle of "like dissolves like," high-boiling point, aromatic, or polar aprotic solvents are generally the first choice. A systematic solvent screening approach is recommended. While specific data for poly(this compound) is scarce, analogous aromatic polymers have shown limited solubility in solvents such as:
-
Chlorinated hydrocarbons: Dichloromethane (DCM), Chloroform, o-dichlorobenzene (ODCB)
-
Aromatic hydrocarbons: Toluene, Xylene, Tetralin (at elevated temperatures)
-
Polar aprotic solvents: N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethylacetamide (DMAc), Dimethyl sulfoxide (DMSO)
It is crucial to note that solubility is highly dependent on the polymer's molecular weight.
Q3: How does the molecular weight of poly(this compound) affect its solubility?
A3: As with most polymers, the solubility of poly(this compound) is expected to decrease significantly as its molecular weight increases.[1][2][3] Higher molecular weight chains have more points of intermolecular contact, leading to stronger overall attractive forces that are more difficult for solvents to overcome. Researchers may find that lower molecular weight oligomers or polymers are soluble in a wider range of solvents, while high molecular weight species are intractable.
Q4: Can temperature be used to improve the solubility of poly(this compound)?
A4: Yes, increasing the temperature can enhance the solubility of polymers.[4][5][6] Elevated temperatures provide the necessary energy to overcome intermolecular forces and can increase the rate of dissolution. However, for aromatic polymers like poly(this compound), there is a risk of thermal degradation at very high temperatures. It is essential to conduct solubility experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Q5: What are some advanced strategies to enhance the solubility of poly(this compound)?
A5: When conventional solvents fail, several advanced techniques can be employed:
-
Chemical Modification: Introducing bulky or flexible side groups to the biphenyl backbone can disrupt the close packing of polymer chains, thereby improving solubility.[7] Examples of such modifications on similar polyphenylene-type polymers include sulfonation, bromination, or the addition of long alkyl or fluoroalkyl chains.[8]
-
Use of Reactive Solvents: In this approach, the polymer is dissolved in a liquid that is also a reactive monomer or oligomer (e.g., an epoxy resin).[9][10][11][12] The resulting solution can be processed at lower temperatures, and the solvent is subsequently cured to become part of the final solid material.
-
Formation of Polymer Blends: Blending poly(this compound) with a more soluble polymer can sometimes yield a processable material, although this may result in phase separation.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Polymer does not dissolve in any tested solvent. | 1. High molecular weight of the polymer.2. Cross-linking of the polymer chains.3. Inappropriate solvent choice.4. Insufficient temperature or dissolution time. | 1. Attempt to synthesize or obtain a lower molecular weight version of the polymer.2. Verify the synthesis method to ensure no unintended cross-linking has occurred.3. Expand the solvent screening to include higher boiling point aromatic and polar aprotic solvents.4. Gradually increase the dissolution temperature while monitoring for any signs of polymer degradation. Extend the dissolution time with continuous agitation. |
| Polymer only swells but does not form a true solution. | 1. Partial cross-linking.2. The solvent is a poor solvent for the polymer.3. The temperature is below the critical solution temperature. | 1. Characterize the polymer to confirm its linearity.2. Try a mixture of solvents to fine-tune the solubility parameter.3. Systematically increase the temperature and observe for the transition to a homogeneous solution. |
| Solution is very viscous and difficult to process. | 1. High concentration of the polymer.2. High molecular weight of the polymer. | 1. Work with more dilute solutions if the application allows.2. If possible, use a lower molecular weight grade of the polymer. |
| Polymer precipitates out of solution upon cooling. | 1. The polymer has a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST).2. The solvent is a marginal solvent at room temperature. | 1. Determine the phase diagram of the polymer-solvent system to understand its temperature-dependent solubility.2. Process the solution at an elevated temperature where the polymer remains dissolved. |
| Discoloration or degradation of the polymer during dissolution at high temperatures. | 1. Oxidative degradation.2. Thermal decomposition of the polymer. | 1. Ensure all dissolution steps are performed under a dry, inert atmosphere (e.g., nitrogen or argon).2. Determine the thermal stability of the polymer using techniques like Thermogravimetric Analysis (TGA) to identify the maximum safe processing temperature. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a systematic approach to identify a suitable solvent for linear poly(this compound).
Materials:
-
Poly(this compound) powder (dried under vacuum)
-
A selection of high-purity solvents (e.g., Toluene, Xylene, o-dichlorobenzene, NMP, DMF, DMAc, DMSO)
-
Small vials with airtight caps
-
Magnetic stirrer and stir bars
-
Heating block or oil bath with temperature control
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Place a small, accurately weighed amount of the polymer (e.g., 5 mg) into a clean, dry vial.
-
Add a measured volume of the first solvent to be tested (e.g., 1 mL).
-
Add a small magnetic stir bar to the vial.
-
Seal the vial tightly and begin stirring at room temperature.
-
Observe for any signs of dissolution (e.g., swelling, formation of a clear solution).
-
If the polymer does not dissolve at room temperature after several hours, gradually increase the temperature in increments of 10-20 °C.
-
Hold at each temperature for at least one hour, observing for dissolution.
-
If dissolution occurs, record the temperature.
-
If the polymer does not dissolve even at the boiling point of the solvent (or a maximum safe temperature determined by TGA), it is considered insoluble in that solvent.
-
Repeat the process for each solvent in the screening panel.
Data Presentation:
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. (°C) | Observations |
| Toluene | Insoluble | Swelling observed | |
| o-dichlorobenzene | Insoluble | 120 | Partial dissolution |
| NMP | Slightly Soluble | 80 | Forms a clear, viscous solution |
| ... | ... | ... | ... |
Protocol 2: Chemical Modification Strategy - Sulfonation (Conceptual)
This protocol provides a conceptual workflow for enhancing the solubility of poly(this compound) through sulfonation, a common method for modifying aromatic polymers.
Workflow Diagram:
Caption: Workflow for enhancing the solubility of poly(this compound) via sulfonation.
Troubleshooting Logic Diagram
This diagram illustrates a logical sequence for troubleshooting solubility issues with poly(this compound).
Caption: A logical troubleshooting workflow for addressing the insolubility of poly(this compound).
References
- 1. kinampark.com [kinampark.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Temperature and Time Dependence of the Solvent-Induced Crystallization of Poly(l-lactide) [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
- 11. research.tue.nl [research.tue.nl]
- 12. research.tue.nl [research.tue.nl]
stability issues of 4,4'-Divinylbiphenyl under atmospheric conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,4'-Divinylbiphenyl under atmospheric conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected polymerization of this compound upon storage or during reaction setup. | Exposure to atmospheric oxygen, light, or elevated temperatures. Depletion of inhibitor. | Store the compound at -20°C under an inert atmosphere (e.g., nitrogen or argon).[1][2] Protect from light by using amber vials or wrapping containers in aluminum foil. Ensure the inhibitor (e.g., TBC) is present and has not been removed or consumed. For reactions, use degassed solvents and maintain an inert atmosphere. |
| Discoloration (yellowing) of the solid this compound. | Oxidation of the compound due to exposure to air. | While slight discoloration may not always affect reactivity, it is indicative of degradation. For sensitive applications, it is recommended to use fresh, properly stored material. Purity can be checked by techniques like HPLC or NMR. |
| Inconsistent or poor results in polymerization reactions. | Partial polymerization or oxidation of the monomer prior to the experiment. Presence of atmospheric oxygen in the reaction. | Purify the monomer if necessary (e.g., by passing through a column of activated alumina to remove the inhibitor immediately before use). Ensure all reaction vessels are thoroughly dried and purged with an inert gas. Use freshly distilled and degassed solvents. |
| Formation of insoluble material in solutions of this compound. | Cross-linking polymerization. | This is a strong indication of significant degradation. The material is likely unusable for most applications. Review storage and handling procedures to prevent future occurrences. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable under atmospheric conditions?
A1: this compound contains two vinyl groups, which are susceptible to radical polymerization. This process can be initiated by factors present in the atmosphere, including oxygen, light, and heat. Oxygen can also lead to oxidative degradation of the molecule.
Q2: How should I properly store this compound?
A2: To ensure its stability, this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][2] It is also crucial to protect it from light.
Q3: What is the role of an inhibitor like TBC (tert-butylcatechol)?
A3: Inhibitors like TBC are radical scavengers that prevent the premature polymerization of vinyl monomers.[3] this compound is often supplied with an inhibitor to enhance its shelf life.[2]
Q4: Do I need to remove the inhibitor before using this compound in a reaction?
A4: Yes, for most polymerization reactions, the inhibitor must be removed as it will interfere with the desired reaction. This can typically be achieved by passing a solution of the monomer through a column of activated alumina or by washing with an aqueous base solution. This should be done immediately before use, and the inhibitor-free monomer should be used promptly.
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation include a change in color from off-white to yellow or brown, and the formation of solid, insoluble polymers. Analytical techniques such as NMR, HPLC, or GC-MS can be used to assess purity and detect degradation products.
Q6: Can I use this compound that has been exposed to air?
A6: Exposure to air can initiate polymerization and oxidation. For applications that require high purity monomer, it is not recommended to use material that has been exposed to the atmosphere for an extended period. The suitability of the material would depend on the specific requirements of your experiment, and its purity should be verified.
Experimental Protocols
Protocol for Accelerated Stability Testing of this compound
This protocol outlines a general procedure for evaluating the stability of this compound under accelerated atmospheric conditions.
Objective: To assess the rate of degradation of this compound when exposed to elevated temperature, humidity, and air.
Materials:
-
This compound
-
Environmental chamber with temperature and humidity control
-
Amber glass vials with airtight septa
-
Analytical balance
-
HPLC or GC-MS system for analysis
-
High-purity solvents (e.g., acetonitrile, tetrahydrofuran)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound into several amber glass vials.
-
Initial Analysis (Time 0): Immediately analyze one of the prepared samples to determine the initial purity and concentration. This will serve as the baseline.
-
Storage Conditions: Place the remaining vials in an environmental chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity).[4][5] Some vials can be left open to the chamber's atmosphere, while others can be sealed to evaluate the effect of direct air exposure versus diffusion.
-
Time Points: Withdraw samples for analysis at predetermined time intervals (e.g., 1, 2, 4, and 8 weeks).
-
Analysis: At each time point, dissolve the sample in a suitable solvent and analyze by a validated stability-indicating method, such as HPLC or GC-MS, to quantify the remaining this compound and identify any degradation products.
-
Data Evaluation: Plot the concentration of this compound as a function of time to determine the degradation rate under the tested conditions.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes thermal degradation and polymerization.[1][2] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and oxygen-initiated polymerization.[1][2] |
| Light | Protect from light (Amber vial) | Prevents light-induced polymerization. |
| Inhibitor | Presence of a suitable inhibitor (e.g., TBC) | Scavenges free radicals to prevent premature polymerization.[3] |
Table 2: Potential Degradation Products of this compound under Atmospheric Conditions
| Degradation Product | Potential Formation Pathway | Analytical Detection Method |
| Oligomers/Polymers | Radical polymerization of vinyl groups | Gel Permeation Chromatography (GPC), Size Exclusion Chromatography (SEC) |
| 4-Vinyl-4'-acetylbiphenyl | Oxidation of a vinyl group | GC-MS, LC-MS |
| Biphenyl-4,4'-dicarbaldehyde | Oxidative cleavage of both vinyl groups | GC-MS, LC-MS |
| Epoxides | Oxidation of the vinyl double bonds | GC-MS, LC-MS |
Visualizations
References
Technical Support Center: 4,4'-Divinylbiphenyl-Based Polymer Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing defects during the preparation of thin films from 4,4'-Divinylbiphenyl-based polymers.
Troubleshooting Guide: Minimizing Defects
This guide addresses common defects encountered during the spin coating and processing of this compound-based polymer thin films.
| Defect | Potential Causes | Troubleshooting Solutions |
| Pinholes & Pits | - Incomplete filtration of the polymer solution.- Particulate contamination on the substrate or in the processing environment.- Trapped solvent bubbles. | - Filter the polymer solution through a 0.2 µm or 0.45 µm PTFE or nylon syringe filter immediately before use.- Ensure rigorous substrate cleaning (see Experimental Protocols).- Work in a clean environment (e.g., a fume hood or glovebox) to minimize dust.- Allow the solution to degas before spinning.- Optimize the spin coating acceleration to allow for gentle solvent evaporation. |
| Comets & Streaks | - Particulate matter on the substrate that disrupts the radial flow of the solution during spin coating.[1] | - Improve substrate cleaning procedures.[1]- Filter the polymer solution to remove any aggregates or undissolved polymer.[1] |
| Film Non-Uniformity (e.g., "Orange Peel" or Wavy Patterns) | - The solution has poor wettability on the substrate.- The spin speed is too low, leading to uneven drying.- The solvent evaporation rate is too high. | - Pre-treat the substrate with UV-ozone or an oxygen plasma to improve surface energy and wettability.- Increase the spin speed to promote more uniform thinning.- Use a solvent with a lower vapor pressure or a co-solvent system to slow down evaporation. |
| Edge Bead | - Surface tension effects at the edge of the substrate prevent the solution from cleanly spinning off.[1] | - After the main spin coating step, perform a backside rinse with a suitable solvent while the substrate is spinning at a low speed.- Manually remove the edge bead with a solvent-wetted swab, taking care not to touch the active area of the film. |
| Cracks in the Film | - High internal stress in the film, often due to rapid solvent evaporation or significant volume change upon drying.- Mismatch in the coefficient of thermal expansion between the polymer film and the substrate, especially after annealing. | - Use a solvent system that evaporates more slowly.- Optimize the annealing process by using a slower ramp rate for heating and cooling.- Consider using a lower annealing temperature for a longer duration. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for dissolving this compound-based polymers for spin coating?
A1: The choice of solvent is critical and depends on the specific derivative of the this compound-based polymer. Common solvents for conjugated polymers include toluene, chlorobenzene, dichlorobenzene, and tetrahydrofuran (THF). The ideal solvent should fully dissolve the polymer to form a homogeneous solution. A good starting point is to test solvents with a Hansen Solubility Parameter similar to that of the polymer.
Q2: How does the concentration of the polymer solution affect the final film thickness?
A2: Generally, the film thickness is directly proportional to the concentration of the polymer solution. Higher concentrations will result in thicker films at a given spin speed. It is recommended to start with a low concentration (e.g., 5-10 mg/mL) and gradually increase it to achieve the desired thickness.
Q3: What is the relationship between spin speed and film thickness?
A3: Film thickness is inversely proportional to the square root of the spin speed. Therefore, a higher spin speed will result in a thinner film. A typical range for spin coating is 1000 to 6000 rpm.[2]
Q4: Is annealing necessary for this compound-based polymer thin films?
A4: Annealing is often a crucial step to improve the quality of polymer thin films. Thermal annealing can enhance the structural order, improve charge transport properties, and remove residual solvent. The optimal annealing temperature and time will depend on the polymer's glass transition temperature (Tg) and melting temperature (Tm). Solvent vapor annealing is another technique that can be used to improve film morphology.
Q5: How can I improve the adhesion of the polymer film to the substrate?
A5: Proper substrate cleaning is paramount for good adhesion. Additionally, surface treatments can be employed. For silicon or glass substrates, a piranha etch or RCA clean followed by UV-ozone or oxygen plasma treatment can create a hydrophilic surface with hydroxyl groups that can improve adhesion. For other substrates, a thin adhesion-promoting layer may be necessary.
Quantitative Data Tables
The following tables provide example ranges for key experimental parameters. Note that these are general guidelines, and optimal conditions must be determined empirically for each specific this compound-based polymer and experimental setup.
Table 1: Spin Coating Parameters and Expected Film Thickness
| Polymer Concentration (mg/mL in Toluene) | Spin Speed (rpm) | Expected Film Thickness (nm) |
| 5 | 1000 | 80 - 120 |
| 5 | 3000 | 40 - 60 |
| 5 | 5000 | 20 - 40 |
| 10 | 1000 | 150 - 200 |
| 10 | 3000 | 80 - 120 |
| 10 | 5000 | 50 - 80 |
| 20 | 1000 | 250 - 350 |
| 20 | 3000 | 150 - 250 |
| 20 | 5000 | 100 - 150 |
Table 2: Thermal Annealing Conditions
| Annealing Temperature (°C) | Annealing Time (minutes) | Atmosphere | Purpose |
| 80 - 120 | 10 - 30 | Inert (N₂ or Ar) | Removal of residual solvent |
| 150 - 200 | 15 - 60 | Inert (N₂ or Ar) | Improvement of molecular packing and crystallinity |
| > 200 | 10 - 30 | Inert (N₂ or Ar) | To induce thermal crosslinking (if applicable) |
Experimental Protocols
1. Substrate Cleaning (Silicon/Glass)
-
Sonication: Sequentially sonicate the substrates in Alconox (or equivalent detergent), deionized (DI) water, acetone, and isopropanol for 15 minutes each.
-
Drying: Dry the substrates with a stream of filtered nitrogen gas.
-
Plasma/UV-Ozone Treatment: Treat the substrates with oxygen plasma (50-100 W for 3-5 minutes) or UV-ozone (15-20 minutes) immediately before use to remove any remaining organic residues and to enhance surface wettability.
2. Polymer Solution Preparation
-
Dissolution: Dissolve the this compound-based polymer in a suitable solvent (e.g., toluene, chlorobenzene) at the desired concentration (e.g., 5-20 mg/mL).
-
Heating/Stirring: Gently heat the solution (e.g., 40-60 °C) on a hotplate with stirring for several hours or overnight to ensure complete dissolution.
-
Cooling: Allow the solution to cool to room temperature.
-
Filtration: Just before use, filter the solution through a 0.2 µm or 0.45 µm syringe filter to remove any aggregates or particulate matter.
3. Spin Coating Procedure
-
Substrate Mounting: Secure the cleaned substrate onto the spin coater chuck.
-
Dispensing: Dispense an excess of the filtered polymer solution onto the center of the substrate to cover approximately two-thirds of the surface.
-
Spinning: Start the spin coating program. A typical two-step program is often used:
-
Step 1 (Spread): 500-1000 rpm for 5-10 seconds to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning): 2000-6000 rpm for 30-60 seconds to achieve the desired film thickness.
-
-
Drying: The film will be largely dry after the spin coating process.
4. Thermal Annealing
-
Transfer: Carefully transfer the coated substrate to a hotplate or into a tube furnace located inside an inert atmosphere glovebox.
-
Heating: Ramp up the temperature to the desired setpoint at a controlled rate (e.g., 5-10 °C/minute).
-
Dwell: Hold the substrate at the annealing temperature for the specified time.
-
Cooling: Allow the substrate to cool down slowly to room temperature before removal.
Visualizations
Caption: Experimental workflow for fabricating and analyzing this compound-based polymer thin films.
References
Validation & Comparative
A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of 4,4'-Divinylbiphenyl
For researchers, scientists, and professionals in drug development, the efficient synthesis of conjugated organic molecules is paramount. One such molecule, 4,4'-Divinylbiphenyl, serves as a valuable building block in the creation of advanced materials and pharmaceutical compounds. Its synthesis is often achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura and Stille couplings being two of the most prominent methods. This guide provides an objective comparison of these two powerful synthetic tools for the preparation of this compound, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Considerations
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, trifluoroborates) | Organotin compounds (organostannanes) |
| Toxicity | Boron reagents are generally considered low in toxicity. | Organotin reagents are known for their high toxicity. |
| Byproducts | Boron-based byproducts are typically water-soluble and easily removed. | Tin-based byproducts can be difficult to remove from the reaction mixture. |
| Reaction Conditions | Generally requires a base for activation of the organoboron reagent. | Often proceeds under neutral or milder conditions, without the need for a strong base. |
| Functional Group Tolerance | Good, but can be sensitive to base-labile groups. | Excellent, tolerates a wide variety of functional groups. |
| Yields | Can provide high yields, but may be more sensitive to steric hindrance. | Often provides high to excellent yields, even with sterically demanding substrates.[1][2] |
Experimental Data: A Comparative Overview
| Coupling Method | Dihaloarene | Vinylating Agent | Catalyst (mol%) | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki | 4,4'-Diiodobiphenyl | Potassium vinyltrifluoroborate | PdCl₂(dppf) (2) | Cs₂CO₃ | THF/H₂O | 80 | 12 | ~70-80 |
| Stille | 4,4'-Diiodobiphenyl | Vinyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 16 | ~85-95 |
*Yields are estimated based on analogous reactions reported in the literature for the synthesis of similar divinylarene compounds. Actual yields may vary depending on the specific reaction conditions and substrate purity.
In-Depth Analysis
The Suzuki coupling offers a significant advantage in its use of non-toxic and environmentally benign organoboron reagents. The resulting boron-containing byproducts are generally water-soluble, facilitating a more straightforward purification process. The reaction, however, necessitates the use of a base to activate the boronic acid derivative for transmetalation to the palladium center. This can sometimes lead to side reactions or decomposition of base-sensitive substrates. Studies have shown that steric hindrance can more significantly impact the yields of Suzuki couplings compared to Stille couplings.[1]
Conversely, the Stille coupling is renowned for its excellent functional group tolerance and its ability to proceed under neutral conditions, thus avoiding the complications associated with the use of a base. Organotin reagents are stable and generally do not require special handling to exclude air or moisture.[3] This robustness often translates to high and reliable yields, even in complex molecular settings. The primary and most significant drawback of the Stille coupling is the high toxicity of the organotin reagents and the difficulty in removing the tin-containing byproducts from the final product, which is a critical consideration in pharmaceutical applications.
Experimental Protocols
Suzuki Coupling: Synthesis of this compound
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl halides with potassium vinyltrifluoroborate.
Materials:
-
4,4'-Diiodobiphenyl
-
Potassium vinyltrifluoroborate
-
Palladium(II) chloride bis(diphenylphosphino)ferrocene complex (PdCl₂(dppf))
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized and degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4,4'-diiodobiphenyl (1.0 mmol), potassium vinyltrifluoroborate (2.5 mmol), and cesium carbonate (3.0 mmol).
-
Add PdCl₂(dppf) (0.02 mmol, 2 mol%).
-
Add a degassed mixture of THF and water (e.g., 9:1 v/v, 10 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Stille Coupling: Synthesis of this compound
This protocol is a general procedure based on standard Stille coupling conditions.
Materials:
-
4,4'-Diiodobiphenyl
-
Vinyltributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4,4'-diiodobiphenyl (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (10 mL) and stir to dissolve.
-
Add vinyltributylstannane (2.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture can be treated with a solution of potassium fluoride to precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration.
-
The filtrate is then concentrated, and the residue is purified by column chromatography on silica gel to yield this compound.
Logical Workflow of the Coupling Reactions
The catalytic cycles of both the Suzuki and Stille couplings share fundamental steps of oxidative addition and reductive elimination, differing primarily in the transmetalation step.
References
A Head-to-Head Battle of Divinyl Monomers: 4,4'-Divinylbiphenyl Takes the Stage
For researchers and professionals in polymer science and drug development, the choice of a divinyl monomer is critical in tailoring the properties of crosslinked polymers. This guide provides a comprehensive comparison of 4,4'-Divinylbiphenyl against other widely used divinyl monomers, namely Divinylbenzene (DVB) and Ethylene Glycol Dimethacrylate (EGDMA), with a focus on their impact on polymer properties and performance. Experimental data is presented to offer a clear, evidence-based overview.
The selection of a crosslinking agent is a pivotal step in polymer synthesis, directly influencing the final material's thermal stability, mechanical strength, and porous architecture. While DVB and EGDMA are workhorse monomers in various applications, this compound presents a unique set of characteristics owing to its rigid, aromatic biphenyl core.
Performance Showdown: Key Properties at a Glance
To facilitate a direct comparison, the following tables summarize the key thermal and mechanical properties of polymers synthesized from this compound, Divinylbenzene, and Ethylene Glycol Dimethacrylate.
Thermal Properties
The thermal stability of a polymer is paramount for applications involving high temperatures. The rigid structure of this compound is expected to impart superior thermal resistance compared to the more flexible aliphatic chain of EGDMA and the single aromatic ring of DVB.
| Property | Poly(this compound) | Poly(Divinylbenzene) | Poly(Ethylene Glycol Dimethacrylate) |
| Glass Transition Temperature (Tg) | ~255 °C[1] | No distinct Tg observed in highly crosslinked polymers[2] | 105.5 °C (for EGDMA+MMA copolymer)[3] |
| Decomposition Temperature (TGA, 5% weight loss) | > 500 °C (for a related polybiphenyl structure)[1] | Onset ~340-377 °C (precipitation polymerization)[2] | ~157 °C (for EGDMA+MMA polymer)[3] |
Note: Data for homopolymers of this compound is limited; some values are for structurally related polymers containing the biphenyl moiety.
Mechanical Properties
The mechanical integrity of a polymer network is largely dictated by the crosslinking density and the inherent properties of the monomer. The rigid nature of this compound is anticipated to contribute to higher modulus and strength.
| Property | Poly(this compound) | Poly(Divinylbenzene) | Poly(Ethylene Glycol Dimethacrylate) |
| Young's Modulus | Data not readily available | Increases with DVB content | Data not readily available for homopolymer |
| Tensile Strength | Data not readily available | Increases with DVB content | Data not readily available for homopolymer |
| Hardness | Expected to be high | High | Moderate |
Note: Direct comparative mechanical data for the homopolymers is scarce in the literature. The trends are inferred from copolymer studies and the inherent monomer structures.
The Science Behind the Performance: A Structural Perspective
The distinct properties of polymers derived from these divinyl monomers can be attributed to their molecular architecture.
This compound: The presence of the extended, rigid biphenyl group restricts segmental motion within the polymer network, leading to a significant increase in thermal stability and mechanical modulus. This makes it an excellent candidate for applications requiring high-temperature resistance and structural integrity.
Divinylbenzene: As an aromatic crosslinker, DVB provides good thermal stability and rigidity. It is a cost-effective choice for creating porous polymers with high surface areas, commonly used in chromatography and ion-exchange resins.[4][5]
Ethylene Glycol Dimethacrylate: The flexible aliphatic ethylene glycol chain in EGDMA results in polymers with lower thermal stability and rigidity compared to their aromatic counterparts.[3] However, this flexibility can be advantageous in applications requiring some degree of elasticity or in the formation of hydrogels.[6]
Experimental Corner: Synthesizing Crosslinked Polymers
The following section outlines a general experimental protocol for the synthesis of porous polymer beads from divinyl monomers via suspension polymerization. This method is widely applicable for all three compared monomers.
General Suspension Polymerization Protocol
Materials:
-
Divinyl monomer (this compound, Divinylbenzene, or Ethylene Glycol Dimethacrylate)
-
Porogen (e.g., toluene, heptane, or a mixture)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Stabilizer (e.g., Poly(vinyl alcohol) - PVA)
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: Dissolve the stabilizer (e.g., 1 wt% PVA) in deionized water in a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.
-
Organic Phase Preparation: In a separate beaker, dissolve the initiator (e.g., 1 mol% relative to the monomer) in a mixture of the divinyl monomer and the porogen. The porogen is a solvent for the monomer but a non-solvent for the resulting polymer and helps in the formation of a porous structure.
-
Dispersion: Add the organic phase to the aqueous phase while stirring vigorously to form a stable suspension of monomer droplets.
-
Polymerization: Heat the suspension to the desired reaction temperature (typically 70-90 °C for AIBN) under a nitrogen atmosphere and maintain for several hours to ensure complete polymerization.
-
Work-up: After cooling to room temperature, filter the resulting polymer beads and wash them extensively with water and a suitable organic solvent (e.g., methanol, acetone) to remove the stabilizer, unreacted monomer, and porogen.
-
Drying: Dry the polymer beads in a vacuum oven until a constant weight is achieved.
Characterization Techniques
-
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the decomposition temperature and glass transition temperature of the polymers, respectively.[7][8]
-
Mechanical Testing: Techniques such as tensile testing or dynamic mechanical analysis (DMA) can be employed to evaluate the modulus, strength, and viscoelastic properties of the polymer networks.[9][10][11]
-
Morphology: Scanning Electron Microscopy (SEM) is used to visualize the porous structure and morphology of the polymer beads.
Conclusion: Selecting the Right Monomer for the Job
The choice between this compound, Divinylbenzene, and Ethylene Glycol Dimethacrylate hinges on the specific requirements of the end application.
-
This compound stands out for applications demanding exceptional thermal stability and mechanical rigidity. Its rigid biphenyl structure provides a robust and highly crosslinked network, making it a prime candidate for high-performance materials in demanding environments.
-
Divinylbenzene offers a good balance of thermal stability, mechanical properties, and cost-effectiveness. It remains the monomer of choice for a wide range of applications, including the production of ion-exchange resins and chromatographic stationary phases where a porous structure is key.
-
Ethylene Glycol Dimethacrylate is ideal for applications where flexibility is desired, or when creating hydrogels. Its aliphatic nature results in less rigid polymers with lower thermal stability compared to its aromatic counterparts.
By understanding the structure-property relationships of these divinyl monomers, researchers and drug development professionals can make informed decisions to synthesize polymers with tailored characteristics for their specific needs. Further research focusing on direct, side-by-side comparisons of these homopolymers under identical conditions will be invaluable in further elucidating their relative performance.
References
- 1. research.monash.edu [research.monash.edu]
- 2. future4200.com [future4200.com]
- 3. Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)acrylate Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. tainstruments.com [tainstruments.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. cris.tau.ac.il [cris.tau.ac.il]
- 11. mdpi.com [mdpi.com]
A Comparative Thermal Analysis of Poly(biphenyl) Derivatives for Advanced Applications
A detailed examination of the thermal stability and phase transitions of various poly(biphenyl) derivatives reveals critical insights for their application in high-performance materials. This guide provides a comparative analysis of key thermal properties, supported by experimental data, to aid researchers, scientists, and drug development professionals in material selection and development.
The inherent rigidity and aromatic nature of the biphenyl moiety contribute to the exceptional thermal stability of its polymeric derivatives. These polymers are increasingly utilized in demanding environments where resistance to high temperatures is paramount. This comparative guide synthesizes data from various studies to present a clear overview of the thermal performance of different classes of poly(biphenyl) derivatives.
Comparative Thermal Properties
The thermal behavior of polymers is primarily characterized by their glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td). The glass transition temperature represents the point at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The melting temperature is characteristic of crystalline or semi-crystalline polymers, indicating the transition from a solid to a liquid state. The decomposition temperature signifies the onset of chemical degradation of the material.
A summary of the key thermal properties for a selection of poly(biphenyl) derivatives is presented in the table below. These values have been compiled from various research articles and are intended to provide a comparative overview. It is important to note that the exact values can vary depending on the specific molecular weight, isomeric structure, and the experimental conditions under which they were measured.
| Poly(biphenyl) Derivative Class | Specific Derivative Example | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | 5% Weight Loss Temp. (Td) (°C) |
| Poly(biphenyl sulfone ether sulfone) | PESDS | > 266[1] | Amorphous | > 519[1] |
| Biphenylnate Liquid Crystalline Polyurethanes | BLCPs | - | 130 - 230[2] | - |
| Bis(diarylamino)biphenyls | TPD-Ph | - | - | ≥ 480[3] |
| Bis(diarylamino)biphenyls | TPD-(2,4)-F | - | - | ≥ 480[3] |
| Poly(ester imide)s | PEsI-a (from 4,4′-BPDA) | > 216[4] | - | > 500[4] |
| Polychlorinated Biphenyls (PCBs) | Aroclor mixtures | - | - | 640 - 740 (in air)[5] |
| Poly[bis(triphenylamine) ether]s | 3a | 128[6] | Amorphous | > 410[6] |
| Poly[bis(triphenylamine) ether]s | 3b | 102[6] | Amorphous | > 410[6] |
| Poly[bis(triphenylamine) ether]s | 3c | 92[6] | Amorphous | > 410[6] |
Experimental Protocols
The data presented in this guide are primarily derived from two key thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7]
Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition characteristics of materials.[7] The methodology involves continuously measuring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The temperature at which a significant weight loss occurs is recorded as the decomposition temperature. For instance, the 5% weight loss temperature (T5%) is a common metric for thermal stability.
A typical TGA experimental protocol involves:
-
Placing a small, accurately weighed sample (typically 5-10 mg) into a TGA sample pan.
-
Heating the sample from ambient temperature to a high temperature (e.g., 800-1000 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Maintaining a constant flow of an inert gas (like nitrogen) or a reactive gas (like air) over the sample.
-
Recording the sample's mass as a function of temperature.
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[7] It is particularly useful for determining the glass transition temperature (Tg) of amorphous polymers and the melting temperature (Tm) and crystallization temperature (Tc) of crystalline polymers.
A standard DSC experimental protocol includes:
-
Encapsulating a small amount of the sample (typically 5-10 mg) in a DSC pan.
-
Placing the sample pan and an empty reference pan in the DSC cell.
-
Heating the sample and reference at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere.
-
Measuring the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Often, a heat-cool-heat cycle is employed to erase the thermal history of the sample, with the Tg being determined from the second heating scan.
Visualization of the Comparative Analysis Workflow
The logical flow of conducting a comparative thermal analysis of poly(biphenyl) derivatives can be visualized as follows:
Caption: Workflow for comparative thermal analysis of poly(biphenyl) derivatives.
This guide provides a foundational understanding of the thermal properties of various poly(biphenyl) derivatives. For in-depth analysis and material selection for specific applications, it is recommended to consult the primary research literature and conduct further targeted experimental evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Biphenylnate Liquid Crystalline Polyurethanes | Scientific.Net [scientific.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
Validating the Structure of 4,4'-Divinylbiphenyl: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthesized compounds is paramount. This guide provides a comprehensive validation of the structure of 4,4'-Divinylbiphenyl, focusing on the application of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comparison with alternative analytical techniques and furnish detailed experimental protocols to support the reproducibility of these findings.
¹H and ¹³C NMR Spectral Data for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[1] By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR allows for the determination of the connectivity and spatial arrangement of atoms within a molecule.
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data was obtained using computational prediction tools, which serve as a reliable alternative in the absence of experimentally acquired spectra.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.61 | d | 4H | Biphenyl Protons (ortho to vinyl) |
| 7.50 | d | 4H | Biphenyl Protons (meta to vinyl) |
| 6.78 | dd | 2H | Vinylic Proton (-CH=) |
| 5.85 | d | 2H | Vinylic Proton (=CH₂, trans) |
| 5.30 | d | 2H | Vinylic Proton (=CH₂, cis) |
Predicted using NMRDB.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| 140.2 | Biphenyl Carbon (ipso) |
| 137.1 | Biphenyl Carbon (para) |
| 136.6 | Vinylic Carbon (-CH=) |
| 127.2 | Biphenyl Carbon (ortho) |
| 126.9 | Biphenyl Carbon (meta) |
| 114.5 | Vinylic Carbon (=CH₂) |
Predicted using NMRDB.org
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a cornerstone for structural validation, a multi-technique approach often provides the most comprehensive characterization of a new compound. The following table compares NMR with other common analytical methods for the analysis of conjugated aromatic compounds like this compound.
Table 3: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[1] | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to mass spectrometry, requires higher sample concentrations.[2] |
| UV-Visible Spectroscopy | Information about the electronic conjugation within the molecule.[3] | High sensitivity for conjugated systems, can be used for quantitative analysis.[3] | Provides limited structural information, broad absorption bands can make interpretation difficult.[3] |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule (e.g., C=C, C-H bonds).[1] | Fast and simple to perform, provides a "fingerprint" of the molecule. | Does not provide information on the overall molecular structure or connectivity. |
| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.[1] | Extremely high sensitivity, can be coupled with chromatographic techniques for mixture analysis.[1] | Isomeric compounds can be difficult to distinguish, fragmentation can be complex to interpret. |
| Chromatography (GC, LC, TLC) | Separation and purification of the compound, assessment of purity. | Excellent for separating complex mixtures and determining the number of components. | Does not provide direct structural information on its own. |
Experimental Protocols for NMR Spectroscopy
To ensure the acquisition of high-quality NMR data for compounds such as this compound, the following general experimental protocol should be followed.
Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is typically required.[2]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and does not have signals that overlap with the analyte's signals. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.
-
Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent shimming issues.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent.
NMR Instrument Operation
-
Instrument Setup: Follow the standard operating procedure for the specific NMR spectrometer being used. This typically involves logging in, inserting the sample, and selecting the appropriate nucleus (¹H or ¹³C).
-
Locking and Shimming: The instrument's magnetic field needs to be "locked" onto the deuterium signal of the solvent. Subsequently, the magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp spectral lines.
-
Acquisition Parameters:
-
¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters include the spectral width, acquisition time, and number of scans.
-
¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum and improve signal-to-noise. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform. This is followed by phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
Workflow for NMR-Based Structural Validation
The following diagram illustrates the logical workflow for validating the structure of a synthesized compound like this compound using NMR spectroscopy.
Caption: Workflow for the structural validation of this compound using NMR spectroscopy.
References
Assessing the Purity of Synthesized 4,4'-Divinylbiphenyl: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and its alternatives for assessing the purity of 4,4'-Divinylbiphenyl, a versatile building block in materials science and organic synthesis. This objective comparison is supported by experimental data from analogous compounds and detailed methodologies to assist in selecting the most appropriate analytical strategy.
Comparison of Analytical Methods for Purity Assessment
The choice of analytical technique for purity determination depends on various factors, including the nature of the impurities, the required level of accuracy and precision, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely used method for its robustness and versatility. However, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer compelling advantages and can serve as orthogonal methods for comprehensive purity assessment.
| Analytical Technique | Principle | Typical Performance Characteristics (based on analogous biphenyl compounds) | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance. | LOD: 0.02 - 0.1 µg/mL LOQ: 0.05 - 0.5 µg/mL Linearity (R²): > 0.999 Precision (RSD): < 2% | Robust, versatile, and widely available. Good for a wide range of non-volatile and thermally stable impurities. | Requires chromophoric impurities for detection. Co-elution of impurities can lead to inaccurate results. |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, with detection by mass spectrometry. | LOD: 1 - 10 ng/mL LOQ: 5 - 50 ng/mL Linearity (R²): > 0.995 Precision (RSD): < 5% | High sensitivity and specificity. Provides structural information about impurities.[1] Ideal for volatile and semi-volatile impurities. | Not suitable for non-volatile or thermally labile compounds.[1] May require derivatization for polar compounds. |
| qNMR | Quantification based on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample. | Precision (RSD): < 1% | A primary ratio method that does not require a reference standard of the analyte.[2][3] Provides structural information and can quantify non-chromophoric and non-volatile impurities. Fast and non-destructive. | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification. Requires a high-field NMR spectrometer. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar biphenyl compounds and can be adapted and optimized for this compound.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound and potential organic impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For improved resolution of closely related impurities, a phenyl-hexyl or biphenyl stationary phase can be considered.
-
Mobile Phase: A gradient elution using acetonitrile and water is recommended. A typical gradient could be:
-
Start with 50% acetonitrile / 50% water.
-
Linearly increase to 95% acetonitrile over 20 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV scan).
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is typically assessed by area percent, assuming all impurities have a similar response factor to the main compound. For more accurate quantification, a reference standard of this compound should be used to create a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 2 minutes.
-
Ramp up to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split injection with a split ratio of 50:1.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50 - 500 m/z.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or hexane to a concentration of approximately 1 mg/mL.
-
Data Analysis: Impurities are identified by comparing their mass spectra to a library (e.g., NIST). Quantification can be performed using an internal standard method.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct measure of purity without the need for a specific reference standard of the analyte.[2][3]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity that is soluble in the same deuterated solvent as the analyte and has signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
NMR Experiment Parameters:
-
Pulse Sequence: A standard 1D proton experiment.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 5 times the longest T1 relaxation time of the signals of interest, typically 30-60 seconds).
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the vinyl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Visualizing the Workflow
A clear understanding of the experimental process is essential for successful implementation. The following diagrams illustrate the logical flow of assessing the purity of synthesized this compound.
Caption: Workflow for the synthesis and purity assessment of this compound.
References
A Comparative Guide to the Electronic Properties of Functionalized Biphenyls
For Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold is a privileged structural motif in materials science and medicinal chemistry, prized for its rigidity, thermal stability, and tunable electronic properties.[1][2] Functionalization of the biphenyl core offers a powerful strategy to modulate its electronic characteristics, influencing everything from charge transport capabilities in organic electronics to redox potentials in biological systems. This guide provides an objective comparison of the electronic properties of various functionalized biphenyls, supported by experimental and computational data.
The Influence of Substituents on Frontier Molecular Orbitals
The electronic properties of functionalized biphenyls are fundamentally governed by the energies of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The nature of the substituent appended to the biphenyl core dictates the energy levels of these frontier orbitals and, consequently, the HOMO-LUMO gap.
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2) and methoxy (-OCH3) groups increase the energy of the HOMO, making the molecule easier to oxidize.[3] This is due to the donation of electron density into the π-system of the biphenyl.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) and cyano (-CN) lower the energy of the LUMO, making the molecule more readily reduced.[3][4] These groups pull electron density from the biphenyl π-system.
The interplay of these substituent effects allows for precise tuning of the electronic properties for specific applications.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Divinylbiphenyl Compounds: A Comparative Review of Applications
Divinylbiphenyl (DVBPh) compounds are emerging as highly versatile building blocks in materials science, finding applications in diverse fields ranging from high-performance separation media to advanced organic electronics. Their rigid biphenyl core and reactive vinyl groups allow for the creation of crosslinked polymers with unique structural and electronic properties. This guide provides a comprehensive comparison of the applications of divinylbiphenyl compounds in porous polymers for separation processes and in organic light-emitting diodes (OLEDs), presenting key performance data and detailed experimental protocols. Additionally, it explores the nascent yet promising applications in drug delivery and chemical sensors.
Porous Polymers for Separation and Sorption
Divinylbiphenyl is extensively used as a crosslinker in the synthesis of porous polymeric materials. The resulting polymers exhibit high thermal stability, chemical resistance, and a well-defined porous structure, making them excellent candidates for stationary phases in chromatography and as sorbents for solid-phase extraction (SPE).
Comparative Performance of DVBPh-based Sorbents
Divinylbiphenyl-based polymers offer a compelling alternative to traditional sorbents like activated carbon and silica-based materials (e.g., C18) for the extraction and separation of organic molecules, particularly phenols and pesticides.
| Sorbent Material | Analyte | Application | Sorption Capacity / Recovery | Specific Surface Area (m²/g) | Key Advantages | Disadvantages |
| Porous Divinylbiphenyl Copolymer [1] | Phenols | Water Purification | High sorption for chlorinated phenols[1] | 50 - 300[1] | Tunable porosity, high thermal stability. | Lower surface area than some activated carbons. |
| Poly(bismaleimide-co-divinylbenzene) [2] | Triazine Herbicides | Food Safety | Recoveries of 93.6% - 117.3%[2] | 427.6[2] | Excellent reusability, multiple interaction mechanisms. | Synthesis can be more complex. |
| Ethylacrylate-divinylbenzene Copolymer [3] | Pesticides | Environmental Analysis | Lower recoveries than C18 silica[3] | Not Specified | Cost-effective, reusable.[3] | Lower efficiency than commercial silica sorbents.[3] |
| Commercial Activated Carbon [4][5][6] | Phenol | Wastewater Treatment | 170 - 213 mg/g[4] | ~600 - 1100+ | Very high surface area, low cost. | Non-selective, regeneration can be difficult. |
| Silica-based C18 Sorbent [3] | Pesticides | Environmental Analysis | Higher recoveries than synthesized polymer[3] | Variable | Well-established, high efficiency. | Limited pH stability, potential for silanol interactions. |
Experimental Protocol: Synthesis of Porous Divinylbiphenyl Copolymers via Suspension Polymerization
This protocol describes a general method for synthesizing porous divinylbiphenyl copolymer beads.
Materials:
-
Divinylbiphenyl (DVBPh) (monomer/crosslinker)
-
Co-monomer (e.g., styrene, acrylonitrile, optional)
-
Pore-forming diluent (porogen), e.g., toluene, heptane, dodecane[1]
-
Initiator, e.g., α,α'-azoisobutyronitrile (AIBN)
-
Suspending agent, e.g., polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve the initiator (AIBN) in a mixture of the monomer(s) (divinylbiphenyl and any co-monomer) and the pore-forming diluent.[1]
-
Aqueous Phase Preparation: Prepare an aqueous solution of the suspending agent (e.g., PVA) in deionized water in a reactor equipped with a mechanical stirrer, thermometer, and condenser.
-
Polymerization: Add the organic phase to the aqueous phase while stirring to form a stable suspension of droplets. Heat the reactor to the desired polymerization temperature (typically 70-90 °C) and maintain for several hours.[1]
-
Purification: After polymerization, the resulting polymer beads are collected by filtration, washed extensively with hot water, and then with organic solvents (e.g., methanol, acetone) to remove any unreacted monomers and the porogen.[1]
-
Drying: The purified beads are dried in an oven.
Organic Light-Emitting Diodes (OLEDs)
The rigid and conjugated structure of the biphenyl unit makes divinylbiphenyl derivatives highly suitable for applications in OLEDs. They can function as efficient blue light emitters or as high-triplet-energy host materials for phosphorescent emitters, contributing to improved device performance and stability.
Comparative Performance of DVBPh-based OLEDs
Divinylbiphenyl derivatives have shown promising results, particularly in the challenging blue region of the visible spectrum, often exhibiting comparable or superior performance to established materials.
| Device Role | DVBPh Derivative / Host | Emitter | Max. External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Comparison Material |
| Blue Emitter | Diphenyl sulfone-based (DB16)[7] | Neat Film | - | 4.0[7] | 178[7] | Benzophenone-based (DB17)[7] |
| Host Material | 4,4'-bis(carbazol-9-yl)biphenyl (CBP)[8] | BCzVBi | 4.45 cd/A (Luminous Efficiency) | Not Specified | Not Specified | TPBi[8] |
| Blue Emitter | D6 (TADF)[9] | Doped in host | 19.5[9] | Not Specified | >1000[9] | Other TADF emitters[10] |
| Host Material | Biphenyl pyrimidine moiety | Green Phosphor | 21.7 | Not Specified | Not Specified | Standard hosts |
Experimental Protocol: Fabrication of a Multilayer OLED
This protocol outlines the typical steps for fabricating a small-molecule OLED using thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate (anode)
-
Organic materials:
-
Hole Injection Layer (HIL), e.g., m-MTDATA
-
Hole Transport Layer (HTL), e.g., NPB
-
Emissive Layer (EML): Host (e.g., CBP, DVBPh-derivative) and guest/dopant (e.g., DVBPh-derivative emitter)
-
Electron Transport Layer (ETL), e.g., Alq3, TPBi[8]
-
Electron Injection Layer (EIL), e.g., LiF
-
-
Cathode material, e.g., Aluminum (Al)
-
Encapsulation materials (e.g., UV-curable epoxy, glass lid)
Procedure:
-
Substrate Cleaning: The ITO substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then treated with UV-ozone or oxygen plasma to improve the work function.
-
Organic Layer Deposition: The organic layers (HIL, HTL, EML, ETL, EIL) are deposited sequentially onto the ITO substrate in a high-vacuum thermal evaporation chamber. The thickness of each layer is controlled using a quartz crystal microbalance. For the emissive layer, the host and guest materials are co-evaporated from separate sources.[11]
-
Cathode Deposition: Without breaking the vacuum, the metal cathode (e.g., Al) is deposited on top of the organic stack through a shadow mask to define the active area of the device.[11]
-
Encapsulation: The fabricated device is encapsulated in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
Emerging Applications: Drug Delivery and Chemical Sensors
While the use of divinylbiphenyl compounds in separation science and organic electronics is well-documented, their application in drug delivery and chemical sensing is a growing area of research.
Drug Delivery
Polymeric nanoparticles are widely investigated as carriers for controlled drug release.[12][13][14][15] The hydrophobic and rigid nature of divinylbiphenyl-based polymers could be advantageous for encapsulating hydrophobic drugs. While direct studies on divinylbiphenyl nanoparticles for drug delivery are limited, related research on biphenyl-functionalized mesoporous silica nanoparticles has shown promise for pH-responsive drug release.[16][17] The synthesis of divinylbiphenyl-based nanoparticles, potentially through emulsion or miniemulsion polymerization, could yield stable nanocarriers for targeted cancer therapy.[18]
Chemical Sensors
The development of chemical sensors for volatile organic compounds (VOCs) is a critical area of environmental and health monitoring. Polymer coatings on sensor platforms, such as quartz crystal microbalances (QCM), are a common strategy to impart selectivity and sensitivity.[9][10] The aromatic and porous nature of divinylbiphenyl polymers could make them suitable as sorbent coatings for QCM-based VOC sensors. The interaction of VOCs with the polymer would induce a change in mass on the QCM crystal, allowing for their detection. While specific research on divinylbiphenyl coatings for sensors is not abundant, the principles of using functional polymers in this context are well-established.[2]
Conclusion
Divinylbiphenyl compounds have proven to be exceptionally valuable in the synthesis of high-performance materials. In the realm of separation science, they provide robust and tunable porous polymers that can outperform traditional materials in specific applications. In organic electronics, their derivatives are key components in the development of efficient and stable OLEDs, particularly for blue emission. While their potential in drug delivery and chemical sensing is still being explored, the inherent properties of divinylbiphenyl-based polymers suggest a promising future in these fields as well. Further research into the functionalization and processing of these materials will undoubtedly unlock even more advanced applications.
References
- 1. Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Polymers Structures for (Bio)Sensing Application—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanoscience.com [nanoscience.com]
- 4. jsstec.org [jsstec.org]
- 5. Quartz crystal microbalance based biosensors for detecting highly metastatic breast cancer cells via their transferrin receptors - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Polymeric nanoparticles—Promising carriers for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlled release nanoplatforms for three commonly used chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Polymer-Assisted Nanoparticles and Nanogels for Cancer Therapy: An Update [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. real.mtak.hu [real.mtak.hu]
- 12. sciencedaily.com [sciencedaily.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. bepls.com [bepls.com]
- 16. US6357278B1 - Polymer coatings for chemical sensors - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
benchmarking the performance of new biphenyl derivatives against existing materials
A Comparative Guide to Novel Biphenyl Derivatives as PD-1/PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a performance benchmark of a novel biphenyl derivative, compound B2 , against an existing reference compound, BMS-1018 , in the context of immune checkpoint inhibition. The data presented is synthesized from a study published in the Journal of Medicinal Chemistry and is intended to offer an objective comparison for professionals in oncology and drug development.[1][2]
Introduction to PD-1/PD-L1 Inhibition
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint pathway that cancer cells often exploit to evade the host's immune system. By blocking this interaction, inhibitor molecules can restore the immune system's ability to recognize and attack tumor cells. The development of novel small-molecule inhibitors targeting the PD-1/PD-L1 axis is a significant area of cancer research.[1][2] This guide focuses on a new biphenyl derivative, B2 (o-(biphenyl-3-ylmethoxy)nitrophenyl), which has been designed for this purpose and is compared to the known inhibitor BMS-1018.[1][2]
Performance Comparison Data
The following table summarizes the key quantitative performance metrics of the novel biphenyl derivative B2 compared to the existing inhibitor BMS-1018.
| Performance Metric | Novel Biphenyl Derivative (B2) | Existing Material (BMS-1018) |
| Inhibitory Activity (IC₅₀) | 2.7 nM | Not explicitly stated in the primary source, used as a reference compound. |
| In Vivo Anticancer Efficacy | 48.5% Tumor Growth Inhibition (TGI) | 17.8% Tumor Growth Inhibition (TGI) |
| Dosage for In Vivo Study | 5 mg/kg | 5 mg/kg |
Data sourced from a 2021 study on novel PD-1/PD-L1 inhibitors.[1][2]
Visualized Signaling Pathway and Experimental Workflow
To better illustrate the mechanism of action and the experimental process, the following diagrams are provided.
Caption: PD-1/PD-L1 immune checkpoint inhibition pathway.
Caption: Workflow for comparing anticancer efficacy of inhibitors.
Detailed Experimental Protocols
The methodologies below are based on the procedures described for evaluating the in vivo efficacy of the biphenyl derivatives.[1][2]
In Vivo Anticancer Efficacy Assessment
This protocol outlines the methodology for evaluating the anticancer effects of the compounds in an allograft mouse model.
-
Animal Model: Lewis lung carcinoma (LLC) cell-bearing allograft C57BL/6 mice are used.
-
Cell Implantation:
-
LLC cells are cultured under standard conditions.
-
A suspension of 1 x 10⁶ LLC cells in 100 µL of saline is prepared.
-
The cell suspension is subcutaneously injected into the right flank of each mouse.
-
-
Treatment Protocol:
-
When the average tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to different treatment groups (e.g., Vehicle control, Compound B2, BMS-1018).
-
The test compounds are administered daily via intraperitoneal injection at a dosage of 5 mg/kg.
-
The vehicle control group receives a corresponding volume of the delivery vehicle (e.g., DMSO, saline).
-
-
Data Collection and Analysis:
-
Tumor dimensions (length and width) are measured every two to three days using calipers.
-
Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2 .
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study period (e.g., 14-21 days), the Tumor Growth Inhibition (TGI) rate is calculated using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] × 100 .
-
In Vitro Inhibitory Activity Assay (Homogeneous Time-Resolved Fluorescence)
This protocol is a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of compounds against the PD-1/PD-L1 interaction.
-
Principle: This assay measures the disruption of the PD-1/PD-L1 protein interaction by a test compound. It uses two antibodies labeled with a donor (e.g., Europium cryptate) and an acceptor (e.g., d2) fluorophore. When PD-1 and PD-L1 bind, the fluorophores are in close proximity, generating a FRET signal. Inhibitors prevent this, causing a decrease in the signal.
-
Procedure:
-
Recombinant human PD-1 and PD-L1 proteins are prepared in an assay buffer.
-
A serial dilution of the test compound (e.g., B2) is prepared.
-
The PD-1 and PD-L1 proteins are incubated with the various concentrations of the test compound in a microplate.
-
The anti-tag antibodies (labeled with Eu³⁺ cryptate and d2) are added to the wells.
-
After an incubation period (e.g., 2-3 hours) at room temperature, the fluorescence signal is measured at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
The ratio of the two fluorescence signals is calculated.
-
The percentage of inhibition is determined for each compound concentration relative to the control (no inhibitor).
-
The IC₅₀ value is calculated by fitting the concentration-response data to a nonlinear regression curve.
-
References
Safety Operating Guide
Proper Disposal of 4,4'-Divinylbiphenyl: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Core Principles of 4,4'-Divinylbiphenyl Waste Management
Due to its chemical structure—a biphenyl core with two vinyl functional groups—this compound should be treated as a hazardous waste. The biphenyl structure is associated with persistence and potential toxicity to aquatic organisms, while the vinyl groups can undergo polymerization, potentially leading to unforeseen reactions if not managed correctly.
Key Disposal Considerations:
-
Hazardous Waste Classification: Assume this compound is a hazardous waste. All waste containing this chemical must be handled in accordance with local, state, and federal regulations.
-
Environmental Protection: Avoid release to the environment. Do not discharge this compound or its residues into drains or waterways, as it is expected to be toxic to aquatic life.
-
Segregation: Keep waste this compound separate from other chemical waste streams to prevent unintended reactions. It is particularly important to avoid contact with strong oxidizing agents.
-
Containerization: Use suitable, clearly labeled, and tightly sealed containers for storing waste this compound.
-
Professional Disposal: All disposal must be conducted through a licensed hazardous waste disposal company.
Quantitative Data: Ecotoxicity Profile
While specific ecotoxicity data for this compound is limited, data for a closely related sulfonated derivative, Disodium 2,2'-([1,1'-biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonate), provides insight into the potential environmental impact.
| Test Organism | Exposure Duration | Endpoint | Result |
| Green Algae | 72 hours | EC50 | >28,600 µg/L |
| Crustacean (Daphnia) | 48 hours | EC50 | 20,900 µg/L |
| Fish (Medaka) | 96 hours | LC50 | >100,000 µg/L |
| Green Algae | 72 hours | NOEC | 1,870 µg/L |
| Crustacean (Daphnia) | 21 days | NOEC | 1,840 µg/L |
| EC50: The concentration of a substance that causes a response in 50% of the test organisms. LC50: The concentration of a substance that is lethal to 50% of the test organisms. NOEC: No-Observed-Effect-Concentration. |
Data sourced from the Chemical Substances database for Disodium 2,2'-([1,1'-biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonate)[1].
Disposal Procedures: A Step-by-Step Guide
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Laboratory coat
2. Waste Collection:
-
Solid Waste: Collect solid this compound waste in a dedicated, labeled, and sealed container. Use dry clean-up procedures and avoid generating dust.
-
Liquid Waste: If this compound is in a solvent, collect the solution in a compatible, labeled, and sealed waste container. Do not mix with other solvent wastes unless compatibility is confirmed.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, should be collected and disposed of as hazardous waste.
3. Labeling: Properly label all waste containers with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date of accumulation
-
Relevant hazard warnings (e.g., "Toxic to Aquatic Life")
4. Storage:
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
Store away from incompatible materials, especially strong oxidizing agents.
5. Professional Disposal:
-
Arrange for pickup and disposal by a certified hazardous waste management company.
-
Provide the disposal company with a complete and accurate description of the waste.
-
Retain all disposal records as required by your institution and regulatory agencies.
Experimental Protocols for Waste Treatment (General Guidance)
Specific, validated experimental protocols for the degradation or neutralization of this compound are not available in the reviewed literature. However, general principles for the treatment of aromatic and vinyl compounds can be considered for development by qualified professionals:
-
Incineration: High-temperature incineration is a common and effective method for the complete destruction of organic hazardous waste. This should only be performed in a licensed industrial incinerator equipped with appropriate flue gas scrubbing technology to remove any hazardous combustion byproducts.
-
Advanced Oxidation Processes (AOPs): AOPs, which involve the generation of highly reactive hydroxyl radicals, have been shown to degrade various aromatic compounds. The feasibility of AOPs for this compound would require experimental validation.
-
Chemical Treatment: While not specifically documented for this compound, neutralization or degradation through chemical reaction may be possible. However, this would require significant research and development to ensure complete and safe conversion to non-hazardous products.
It is critical to note that any on-site treatment of hazardous waste requires specific permits and must be conducted by trained personnel in a controlled environment.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the need to consult with your institution's Environmental Health and Safety (EHS) department and to adhere to all local, state, and federal regulations regarding hazardous waste disposal.
References
Navigating the Safe Handling of 4,4'-Divinylbiphenyl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 4,4'-Divinylbiphenyl, a solid organic compound. The following procedural steps and personal protective equipment (PPE) recommendations are based on the known hazards of similar biphenyl compounds and general laboratory best practices, in the absence of a specific Safety Data Sheet (SDS) for this chemical.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to prevent contact with dust or splashes. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against incidental contact. |
| Chemical-resistant Apron | Advised when handling significant quantities or during procedures with a high splash potential. | |
| Respiratory Protection | NIOSH-approved Respirator | A respirator with a particulate filter is recommended if handling the solid in a way that generates dust, or if working outside of a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing contamination. The following step-by-step guide outlines the safe handling of this compound in a laboratory setting.
Experimental Workflow for Handling this compound
Caption: This diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.
Detailed Methodologies
-
Preparation:
-
Before handling the compound, don all required PPE as detailed in the table above.
-
Ensure that a certified chemical fume hood is in proper working order. All handling of solid this compound should be performed within the fume hood to minimize inhalation exposure.
-
Gather all necessary laboratory equipment, including spatulas, weigh boats, glassware, and the appropriate solvent for dissolution.
-
-
Handling:
-
Carefully weigh the desired amount of this compound solid within the fume hood. Avoid creating dust.
-
If the experimental protocol requires a solution, slowly add the weighed solid to the solvent in a suitable container, stirring gently to facilitate dissolution.
-
-
Cleanup and Disposal:
-
Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound using an appropriate solvent and cleaning agent.
-
All solid waste, including contaminated weigh boats, gloves, and paper towels, should be placed in a clearly labeled hazardous waste container.
-
Liquid waste containing this compound must be collected in a separate, clearly labeled hazardous waste container. Do not pour any solutions down the drain.
-
Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
After completing all work and cleanup, remove PPE in the designated area to prevent the spread of contamination. Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Summary
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Collect all contaminated solids (e.g., gloves, weigh boats, paper towels) in a designated, sealed container. |
| Liquid Waste | Labeled Hazardous Waste Container | Collect all solutions containing this compound in a designated, sealed container. |
| Empty Containers | Triple-Rinsed or Disposed as Hazardous Waste | The original container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Alternatively, the empty, unrinsed container should be disposed of as hazardous solid waste. |
By adhering to these safety and logistical guidelines, laboratory professionals can confidently and safely handle this compound, fostering a secure research environment and promoting the generation of reliable scientific data.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

